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  • Product: (4-chlorophenyl)(1H-imidazol-2-yl)methanone
  • CAS: 62457-94-7

Core Science & Biosynthesis

Foundational

Molecular Mechanisms and Pharmacophoric Utility of (4-chlorophenyl)(1H-imidazol-2-yl)methanone in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern rational drug design, understanding the precise molecular inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern rational drug design, understanding the precise molecular interactions of foundational building blocks is critical for developing high-affinity, target-specific therapeutics. (4-chlorophenyl)(1H-imidazol-2-yl)methanone (CAS: 62457-94-7) is a highly versatile, privileged scaffold widely utilized in target-focused screening libraries . Rather than acting via a single biological pathway, its "molecular mechanism" is defined by the synergistic pharmacodynamic potential of its three core structural motifs: the metal-coordinating imidazole ring, the conformationally restrictive methanone linker, and the lipophilic, halogen-bonding 4-chlorophenyl group.

This whitepaper deconstructs the mechanistic basis of these interactions, outlines self-validating protocols for characterizing this scaffold, and provides a comprehensive data summary for integration into Fragment-Based Drug Discovery (FBDD) pipelines.

Physicochemical Profiling and Structural Causality

The efficacy of a chemical scaffold is dictated by its physicochemical properties. With a molecular weight of 206.63 g/mol , (4-chlorophenyl)(1H-imidazol-2-yl)methanone sits squarely within the optimal "Rule of Three" parameters for FBDD .

The causality behind its utility lies in its low entropic penalty upon binding. The molecule possesses only two rotatable bonds, meaning the energetic cost of freezing its conformation within a target protein's binding pocket is minimal. This rigidity is enforced by the sp2-hybridized methanone linker, which restricts the dihedral angles between the imidazole and chlorophenyl rings, pre-organizing the molecule for optimal receptor engagement.

Molecular Mechanisms of Target Interaction (The Pharmacophore Model)

The biological activity of this compound is driven by localized, highly specific molecular mechanisms dictated by its functional groups:

A. The 1H-imidazol-2-yl Moiety: Metal Coordination and H-Bonding

The imidazole ring is an amphoteric heterocycle. The unshared electron pair on the sp2-hybridized nitrogen (N3) acts as a potent hydrogen bond acceptor. More importantly, this lone pair is a strong ligand for transition metals. In biological systems, this mechanism frequently manifests as coordinate covalent bonding with the Fe²⁺/Fe³⁺ heme iron in Cytochrome P450 (CYP) enzymes or the catalytic Zn²⁺ in matrix metalloproteinases (MMPs) . Conversely, the N1-H acts as a directional hydrogen bond donor to protein backbone carbonyls.

B. The Methanone (Carbonyl) Linker: Dipole Interactions

The highly polarized C=O bond serves as a strict hydrogen bond acceptor. In kinase hinge-binding regions or GPCR extracellular loops, this carbonyl oxygen frequently interacts with the NH groups of target amino acid residues, anchoring the scaffold in place.

C. The 4-Chlorophenyl Group: Hydrophobic and Halogen Bonding

While the chlorophenyl ring drives the molecule into deep, hydrophobic binding pockets via classical Van der Waals forces and π−π stacking, its most critical mechanistic feature is halogen bonding . The highly electronegative chlorine atom pulls electron density away from its pole, creating a localized region of positive electrostatic potential known as a "sigma-hole." This allows the chlorine atom to form highly directional, stabilizing interactions with electron-rich Lewis bases (e.g., oxygen or nitrogen atoms) within the target pocket .

Pharmacophore Compound (4-chlorophenyl)(1H-imidazol-2-yl)methanone Imidazole 1H-imidazol-2-yl (Metal Coordination) Compound->Imidazole Carbonyl Methanone Linker (Conformational Rigidity) Compound->Carbonyl ChloroPhenyl 4-chlorophenyl (Halogen Bonding) Compound->ChloroPhenyl Targets1 Metalloenzymes (e.g., CYP450 Heme) Imidazole->Targets1 Coordinate Covalent Targets2 Hydrophobic Pockets (Kinases/GPCRs) Carbonyl->Targets2 Dipole / H-Bond ChloroPhenyl->Targets2 Sigma-Hole / Pi-Pi

Fig 1. Pharmacophoric mapping and molecular mechanisms of target interaction.

Self-Validating Experimental Workflows for Scaffold Characterization

To ensure data integrity (E-E-A-T), any experimental protocol evaluating this scaffold must be an inherently self-validating system. The following methodologies incorporate built-in orthogonal controls to eliminate false positives.

High-Resolution Target Binding via Surface Plasmon Resonance (SPR)

Causality: Endpoint assays (like fluorescence polarization) cannot differentiate between a compound that binds weakly but rapidly, and one that binds tightly but slowly. SPR provides real-time kinetic data ( kon​ , koff​ ), revealing the true mechanism of target residence time.

Step-by-Step Protocol:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., a purified kinase domain) onto a CM5 sensor chip via standard amine coupling.

  • Self-Validating Control (Reference Channel): Simultaneously activate and deactivate an adjacent flow cell without protein. This acts as an internal reference to subtract bulk refractive index changes and non-specific binding caused by the compound's lipophilicity.

  • Analyte Injection: Inject (4-chlorophenyl)(1H-imidazol-2-yl)methanone in a multi-cycle kinetic format (concentrations ranging from 0.1 µM to 50 µM) at a flow rate of 30 µL/min.

  • Orthogonal Validation: Inject a known high-affinity binder (positive control) and a structurally similar but inactive analog (negative control) to validate the functional integrity of the immobilized protein.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

CYP450 Inhibition Profiling via LC-MS/MS

Causality: Because the imidazole moiety is a known mechanistic inhibitor of Cytochrome P450 enzymes (via heme coordination), profiling this interaction early is mandatory to prevent downstream Drug-Drug Interaction (DDI) toxicity failures.

Step-by-Step Protocol:

  • Microsomal Incubation: Incubate 10 µM of the scaffold with human liver microsomes (HLMs, 0.5 mg/mL) and a CYP3A4-specific probe substrate (e.g., Midazolam) in phosphate buffer (pH 7.4).

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (1 mM). Incubate at 37°C for 15 minutes.

  • Self-Validating Quench: Stop the reaction by adding ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS). Mechanism of Validation: The IS perfectly co-elutes with the analyte during mass spectrometry, self-correcting for any matrix ionization suppression or injection volume variances.

  • Positive Control Check: Run a parallel incubation using Ketoconazole (a known potent imidazole-based CYP3A4 inhibitor). If Ketoconazole fails to inhibit Midazolam metabolism, the entire assay is flagged as invalid.

  • Quantification: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining probe substrate.

Workflow Start Compound 62457-94-7 Library Integration Assay Primary Binding Assay (HTS) Start->Assay Validation Self-Validating SPR (Orthogonal Confirmation) Assay->Validation Active Hits CYP CYP450 Inhibition Profiling (Toxicity/DDI Check) Validation->CYP Confirmed Binders Hit Validated Lead Scaffold CYP->Hit Favorable Profile

Fig 2. Self-validating experimental workflow for scaffold characterization.

Quantitative Data Summary

The following table summarizes the critical physicochemical and pharmacophoric metrics that dictate the molecular mechanism of (4-chlorophenyl)(1H-imidazol-2-yl)methanone.

PropertyValueMechanistic Implication in Drug Design
CAS Number 62457-94-7Unique chemical identifier for database cross-referencing.
Molecular Weight 206.63 g/mol Ideal for Fragment-Based Drug Discovery (FBDD); high ligand efficiency.
Molecular Formula C₁₀H₇ClN₂ODefines elemental composition and isotopic distribution for MS validation.
H-Bond Donors 1 (Imidazole NH)Facilitates critical interactions with target protein backbone/sidechains.
H-Bond Acceptors 2 (Imidazole N, Carbonyl O)Enables dipole-dipole interactions and metal coordination (e.g., Zn²⁺, Fe³⁺).
Rotatable Bonds 2Low entropic penalty upon binding; ensures high conformational rigidity.
LogP (Estimated) ~2.5Optimal lipophilicity for passive membrane permeability and hydrophobic binding.

References

  • ChemSynthesis Database. "(4-chlorophenyl)(1H-imidazol-2-yl)methanone - CAS 62457-94-7 Physical Properties". Chemical Synthesis Database. URL:[Link]

  • ChemBridge Corporation. "Target-Focused Screening Compounds and Chemical Building Blocks". ChemBuyersGuide. URL:[Link]

Exploratory

An In-depth Technical Guide to the NMR Spectroscopy Characterization of (4-chlorophenyl)(1H-imidazol-2-yl)methanone

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of (4-chlorophenyl)(1H-imi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of (4-chlorophenyl)(1H-imidazol-2-yl)methanone. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount. This document, authored from the perspective of a Senior Application Scientist, delves into the predicted ¹H and ¹³C NMR spectra, the rationale behind signal assignments based on analogous compounds, and the application of two-dimensional NMR techniques for unambiguous structural elucidation. Experimental protocols and data visualization are also presented to offer a comprehensive resource for researchers.

Introduction: The Significance of (4-chlorophenyl)(1H-imidazol-2-yl)methanone

(4-chlorophenyl)(1H-imidazol-2-yl)methanone, with the molecular formula C₁₀H₇ClN₂O, belongs to the class of 2-aroylimidazoles. The imidazole ring is a fundamental heterocyclic motif found in numerous biologically active compounds, including amino acids like histidine.[1] Its derivatives are known to possess a wide range of pharmacological activities.[2] The attachment of a 4-chlorophenyl group introduces specific electronic and steric properties that can modulate the biological and material characteristics of the molecule.

Accurate structural characterization is the bedrock of understanding a molecule's function. NMR spectroscopy is an unparalleled tool for providing atomic-level structural information in solution. This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra of (4-chlorophenyl)(1H-imidazol-2-yl)methanone, offering a predictive framework based on established principles and data from closely related analogs.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For (4-chlorophenyl)(1H-imidazol-2-yl)methanone, the spectrum can be divided into two main regions: the aromatic region (protons on the phenyl and imidazole rings) and a downfield region for the N-H proton of the imidazole.

Expected Chemical Shifts and Multiplicities:

  • Imidazole N-H Proton (H1): This proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 10.0-13.0 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange with the solvent or trace amounts of water. The exact chemical shift is highly dependent on the solvent and concentration.

  • Imidazole C4-H and C5-H Protons (H4, H5): Due to the tautomerism of the N-H proton, the C4 and C5 positions are often chemically equivalent on the NMR timescale, leading to a single, sharp singlet integrating to two protons. However, in some cases, two distinct signals can be observed. These protons are expected to resonate in the range of δ 7.0-7.5 ppm.

  • 4-Chlorophenyl Protons (H2', H3', H5', H6'): The 4-chlorophenyl group will exhibit a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets.

    • H3' and H5' (ortho to the carbonyl group): These protons are deshielded by the electron-withdrawing carbonyl group and are expected to appear as a doublet in the range of δ 7.9-8.2 ppm.

    • H2' and H6' (meta to the carbonyl group): These protons are less affected by the carbonyl group and will appear as a doublet at a slightly more upfield position, typically in the range of δ 7.5-7.7 ppm. The coupling constant (J) for both doublets is expected to be in the range of 8-9 Hz, which is typical for ortho-coupling in a benzene ring.

The following diagram illustrates the predicted proton assignments:

Predicted Proton Assignments for the Target Molecule

Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and insights into their electronic environments.

Expected Chemical Shifts:

  • Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon and is expected to appear in the range of δ 180-190 ppm. This downfield shift is characteristic of a ketone.

  • Imidazole Carbons:

    • C2: This carbon, attached to two nitrogen atoms and the carbonyl group, will be significantly deshielded, with an expected chemical shift in the range of δ 145-150 ppm.

    • C4 and C5: Due to tautomerism, these carbons may be equivalent and appear as a single peak. Their chemical shifts are anticipated to be in the aromatic region, around δ 125-135 ppm.

  • 4-Chlorophenyl Carbons:

    • C1' (ipso-carbon attached to carbonyl): This quaternary carbon will be deshielded by the carbonyl group, with an expected chemical shift around δ 135-140 ppm.

    • C4' (ipso-carbon attached to chlorine): The carbon bearing the chlorine atom will also be deshielded, with a predicted chemical shift in the range of δ 135-140 ppm.

    • C3' and C5' (ortho to carbonyl): These protonated carbons will be deshielded and are expected to resonate around δ 130-135 ppm.

    • C2' and C6' (meta to carbonyl): These protonated carbons will appear slightly more upfield, in the range of δ 128-132 ppm.

2D NMR Correlation Spectroscopy: Confirming the Structure

While 1D NMR provides a wealth of information, 2D NMR techniques are essential for unambiguously assigning all signals and confirming the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A key expected correlation would be between the doublets of the 4-chlorophenyl ring (H2'/H6' with H3'/H5'), confirming their ortho relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would be used to definitively assign the protonated carbons of the imidazole and 4-chlorophenyl rings.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for structural elucidation as it shows correlations between protons and carbons that are two or three bonds away. Key expected HMBC correlations for (4-chlorophenyl)(1H-imidazol-2-yl)methanone are:

    • From the imidazole protons (H4, H5) to the imidazole carbons (C2, C4, C5).

    • Crucially, from the imidazole protons (H4, H5) to the carbonyl carbon, which links the imidazole ring to the benzoyl moiety.

    • From the 4-chlorophenyl protons (H3', H5') to the carbonyl carbon, confirming the other side of the ketone linkage.

    • From the 4-chlorophenyl protons to the other carbons within the phenyl ring.

The following diagram illustrates the key predicted HMBC correlations:

Key Predicted HMBC Correlations

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for (4-chlorophenyl)(1H-imidazol-2-yl)methanone, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good first choice as it readily dissolves many polar organic compounds and its residual solvent peak does not overlap with the expected signals of the analyte.[3] Deuterated chloroform (CDCl₃) is another common alternative.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse sequence: zg30

      • Number of scans: 16-32

      • Spectral width: ~16 ppm

      • Acquisition time: ~2-3 seconds

      • Relaxation delay: 2-5 seconds

    • ¹³C NMR:

      • Pulse sequence: zgpg30 (proton-decoupled)

      • Number of scans: 1024 or more (as ¹³C is less sensitive)

      • Spectral width: ~240 ppm

      • Relaxation delay: 2-5 seconds

    • 2D NMR (COSY, HSQC, HMBC):

      • Utilize standard pulse programs provided by the spectrometer software.

      • The number of scans and increments in the indirect dimension should be optimized to achieve adequate signal-to-noise and resolution.

Data Summary

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for (4-chlorophenyl)(1H-imidazol-2-yl)methanone.

Atom Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
N-H 10.0 - 13.0br s-
C4-H , C5-H 7.0 - 7.5s125 - 135
C2'-H , C6'-H 7.5 - 7.7d128 - 132
C3'-H , C5'-H 7.9 - 8.2d130 - 135
C =O--180 - 190
C 2--145 - 150
C 1'--135 - 140
C 4'--135 - 140

Conclusion

The comprehensive NMR spectroscopic characterization of (4-chlorophenyl)(1H-imidazol-2-yl)methanone is crucial for its development in various scientific fields. This guide provides a detailed predictive analysis of its ¹H and ¹³C NMR spectra, grounded in the established principles of NMR and supported by data from analogous structures. The application of 2D NMR techniques, particularly HMBC, is highlighted as an essential step for the unambiguous confirmation of the molecular structure. The provided experimental protocol serves as a practical starting point for researchers aiming to acquire high-quality NMR data for this and related compounds.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. (n.d.). 2-(4-chlorophenyl)-1-phenyl-1H-benzo[d]imidazole. Retrieved from [Link]

  • Bharanidharan, S., & Myvizhi, P. (2018). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole.
  • MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

  • Biological Magnetic Resonance Data Bank. (n.d.). Imidazole - Supplemental Proton Data at BMRB. Retrieved from [Link]

  • Bharanidharan, S., & Myvizhi, P. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl) 4,5-dimethyl-1H-imidazole. Mapan - Journal of Metrology Society of India, 35(4), 1338-1340.

Sources

Foundational

In Vitro Toxicity Profiling of (4-Chlorophenyl)(1H-imidazol-2-yl)methanone: A Comprehensive Methodological Guide

Executive Summary The compound (4-chlorophenyl)(1H-imidazol-2-yl)methanone (CAS No. 62457-94-7) is a critical chemical building block characterized by a ketone linker bridging a 4-chlorophenyl group and an unsubstituted...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (4-chlorophenyl)(1H-imidazol-2-yl)methanone (CAS No. 62457-94-7) is a critical chemical building block characterized by a ketone linker bridging a 4-chlorophenyl group and an unsubstituted imidazole ring[1]. While highly valuable in synthetic and medicinal chemistry, molecules bearing this specific pharmacophore profile carry distinct, predictable toxicity liabilities.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard screening checklists. Here, we deconstruct the structural causality behind the compound's potential toxicity and provide a highly rigorous, self-validating in vitro testing cascade. This guide establishes the gold-standard protocols for evaluating hepatotoxicity, Cytochrome P450 (CYP) inhibition, and cardiotoxicity (hERG liability) for imidazole-derived compounds.

Structural Rationale & Toxicity Liabilities

To design an effective in vitro toxicity study, we must first understand the molecular interactions dictated by the compound's structure. The toxicity profile of (4-chlorophenyl)(1H-imidazol-2-yl)methanone is driven by two primary moieties:

  • The Imidazole Ring (CYP450 & DILI Liability): The sp2-hybridized nitrogen in the imidazole ring is a known structural alert. It readily coordinates with the heme iron of Cytochrome P450 enzymes, displacing the axial water molecule and preventing oxygen activation[2]. This strong binding energy not only inhibits the catalytic cycle of enzymes like CYP3A4 (leading to Drug-Drug Interactions) but is also a primary driver of intrinsic Drug-Induced Liver Injury (DILI) and mitochondrial dysfunction, as seen in other imidazole derivatives like ketoconazole[3].

  • The 4-Chlorophenyl Group (hERG Liability): The addition of a halogenated aromatic ring significantly increases the molecule's lipophilicity (logP). High lipophilicity, combined with the basic nature of the imidazole ring, creates a perfect storm for off-target binding to the human ether-a-go-go-related gene (hERG) potassium channel[4]. Imidazoles preferentially bind to aromatic amino acid residues (such as F656) within the pore-S6 region of activated hERG channels, leading to QT prolongation and cardiotoxicity[5].

G C (4-Chlorophenyl)(1H-imidazol-2-yl)methanone I Imidazole Moiety C->I Cl Chlorophenyl Moiety C->Cl CYP CYP450 Heme Binding I->CYP Nitrogen coordination hERG hERG Channel Blockade I->hERG Aromatic stacking Lipo Increased Lipophilicity (logP) Cl->Lipo Hydrophobic interactions DILI Hepatotoxicity / DDI Risk CYP->DILI Lipo->hERG Pore-S6 binding

Caption: Structural causality pathway linking the compound's moieties to specific in vitro toxicity risks.

Tier 1: Hepatotoxicity via 3D Primary Human Hepatocytes (PHH)

Causality & Rationale

Traditional 2D monolayer cultures of Primary Human Hepatocytes (PHH) dedifferentiate rapidly, losing their CYP expression and metabolic competence within 5 days[6]. Because the toxicity of imidazole compounds is often driven by prolonged exposure and metabolic interactions, 2D models yield high false-negative rates.

By utilizing 3D PHH spheroids, we maintain stable morphology, viability, and hepatocyte-specific functions (including bile canaliculi formation and albumin secretion) for over 3 weeks[6]. Statistical analyses demonstrate that 3D PHH spheroids are 2- to 3-fold more sensitive than 2D monolayers for predicting known DILI compounds[7][8].

Protocol: High-Throughput 3D Spheroid ATP-Depletion Assay

Self-Validation Criteria: The assay is only valid if the positive control (Amiodarone) yields an IC50 between 15-35 μM[8], and the plate Z'-factor is > 0.5.

  • Cell Seeding (Day 0): Thaw cryopreserved PHHs and resuspend in William's E Medium supplemented with primary hepatocyte maintenance supplements. Seed at 1,000 cells/well into a 96-well Ultra-Low Attachment (ULA) U-bottom microplate. Centrifuge the plate at 150 x g for 3 minutes to aggregate cells.

  • Spheroid Maturation (Days 1-5): Incubate at 37°C, 5% CO2. Perform a 50% media exchange on Days 3 and 5. Confirm the formation of a single, compact spheroid per well via brightfield microscopy.

  • Compound Dosing (Days 5-19): Prepare a 10-point, 3-fold serial dilution of (4-chlorophenyl)(1H-imidazol-2-yl)methanone in DMSO (final DMSO concentration 0.1%). Dose the spheroids repeatedly on Days 5, 9, and 14 by performing a 50% media exchange with 2X concentrated compound media.

  • Endpoint Readout (Day 19): Add CellTiter-Glo® 3D Reagent (volume equal to the culture medium) to each well. Shake for 5 minutes to induce cell lysis, then incubate in the dark for 25 minutes.

  • Quantification: Measure luminescence. Calculate cell viability relative to the vehicle control (0.1% DMSO) and determine the IC50 using a 4-parameter logistic curve fit.

Workflow Step1 Day 0: Seed Primary Human Hepatocytes (Ultra-Low Attachment Plates) Step2 Day 1-5: 3D Spheroid Formation & Maturation Step1->Step2 Step3 Day 5-19: Repeated Compound Dosing (0.1 - 100 μM) Step2->Step3 Step4 Day 19: Bioluminescent ATP Assay (CellTiter-Glo 3D) Step3->Step4 Step5 Data Analysis: IC50 & Margin of Safety Calculation Step4->Step5

Caption: Step-by-step workflow for the 3D Primary Human Hepatocyte (PHH) chronic hepatotoxicity assay.

Tier 2: Cytochrome P450 (CYP) Reversible Inhibition

Causality & Rationale

Because the imidazole nitrogen is a potent ligand for the heme iron in the active site of CYP enzymes[2], determining the IC50 for major CYP isoforms (CYP3A4, CYP2D6, CYP2C9) is non-negotiable. Inhibition of CYP3A4, in particular, leads to severe Drug-Drug Interactions (DDIs) by blocking the clearance of co-administered therapeutics.

Protocol: Luminescent CYP Inhibition Assay
  • Preparation: Reconstitute recombinant human CYP3A4, CYP2D6, and CYP2C9 enzymes. Prepare a 10-point concentration curve of the test compound (0.01 μM to 50 μM).

  • Incubation: In a 96-well opaque white plate, combine the test compound, recombinant CYP enzyme, and the specific proluminogenic substrate (e.g., Luciferin-IPA for CYP3A4). Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add the NADPH regeneration system to initiate the reaction. Incubate for 20 minutes at 37°C.

  • Detection: Add the Luciferin Detection Reagent to stop the CYP reaction and initiate the luciferase reaction. Read luminescence after 20 minutes.

  • Validation: The assay is validated using Ketoconazole as a positive control for CYP3A4 (Expected IC50: 0.01 - 0.05 μM).

Tier 3: Cardiotoxicity (hERG Channel Blockade)

Causality & Rationale

The human ether-a-go-go-related gene (hERG) encodes the rapid component of the delayed rectifier potassium current (IKr) in the heart. The combination of a basic imidazole ring and a lipophilic chlorophenyl group makes this compound a prime candidate for trapping within the hERG channel pore, binding to the F656 aromatic residue[4][5]. This blockade delays ventricular repolarization, leading to potentially fatal Torsades de Pointes (TdP).

Protocol: Automated Patch Clamp (GLP Standard)
  • Cell Preparation: Utilize CHO or HEK293 cells stably expressing the hERG channel[5]. Harvest cells and suspend them in extracellular physiological solution.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration with a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the test compound at 5 ascending concentrations (0.1 μM to 30 μM). Allow 3-5 minutes per concentration to achieve steady-state block, as imidazole binding to activated channels often exhibits slow dissociation kinetics[5].

  • Data Analysis: Measure the peak tail current amplitude. Calculate the fractional block and fit to a Hill equation to determine the IC50. Use E-4031 as a positive control.

Quantitative Data Interpretation Matrix

To facilitate Go/No-Go decisions in early drug development, the quantitative outputs from the above protocols must be contextualized. The table below outlines the expected thresholds of concern based on historical data for imidazole-containing compounds.

Toxicity AssayTarget EndpointThreshold for ConcernMechanistic Rationale
3D PHH Hepatotoxicity IC50 (ATP Depletion)< 50 μMIndicates intrinsic mitochondrial toxicity or reactive metabolite formation leading to DILI[3][9].
CYP3A4 Inhibition IC50 (Luminescence)< 10 μMHigh risk of clinical DDIs due to direct heme-iron coordination by the imidazole nitrogen[2].
hERG Patch Clamp IC50 (Tail Current)< 10 μMHigh risk of QT prolongation. Lipophilic basic compounds easily access the hERG inner pore[4][5].

Conclusion

Evaluating the in vitro toxicity of (4-chlorophenyl)(1H-imidazol-2-yl)methanone requires a targeted approach that addresses its specific structural liabilities. By employing 3D primary human hepatocytes for DILI prediction, luminescent assays for CYP inhibition, and automated patch-clamp electrophysiology for hERG liability, researchers can generate a robust, self-validating safety profile. Understanding the causality—how the imidazole nitrogen interacts with heme irons and how the chlorophenyl group drives lipophilic pore binding—ensures that the data generated is not just descriptive, but mechanistically predictive.

References

  • (4-chlorophenyl)(1H-imidazol-2-yl)methanone - Chemical Synthesis Database. ChemSynthesis.
  • In Vitro Evaluation of Hepatic Function Using a Primary Human Hepatocyte 3D Spheroid Culture System. Thermo Fisher Scientific.
  • In Vitro Primary Human Hepatocyte 3D Spheroid Model for Hepatotoxicity Studies. Scientific Laboratory Supplies.
  • 3D Primary Human Hepatocytes (PHH) Spheroids Demonstrate Increased Sensitivity to Drug-induced Liver Injury in Comparison to 2D. Corning.
  • Blockade of HERG Cardiac K+ Current by Antifungal Drug Miconazole. PubMed (NIH).
  • Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Oxford Academic (Toxicological Sciences).
  • How Do Azoles Inhibit Cytochrome P450 Enzymes? A Density Functional Study. Journal of the American Chemical Society (ACS).
  • Tetrahydrochromenoimidazoles as Potassium-Competitive Acid Blockers (P-CABs): Structure−Activity Relationship of Their Antisecretory Properties and Their Affinity toward the hERG Channel. Journal of Medicinal Chemistry (ACS).
  • Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. ResearchGate.

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of (4-Chlorophenyl)(1H-imidazol-2-yl)methanone Derivatives: A Comprehensive ADME Guide

Executive Summary The development of novel therapeutics often relies on privileged chemical scaffolds. The compound (4-chlorophenyl)(1H-imidazol-2-yl)methanone (CAS 62457-94-7) represents a highly versatile building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutics often relies on privileged chemical scaffolds. The compound (4-chlorophenyl)(1H-imidazol-2-yl)methanone (CAS 62457-94-7) represents a highly versatile building block frequently utilized in the design of antifungal agents, enzyme inhibitors, and CNS-active drugs. However, translating this structural motif into a viable clinical candidate requires navigating complex pharmacokinetic (PK) and pharmacodynamic hurdles. This whitepaper provides an in-depth, causality-driven guide to the preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) profiling of this scaffold, detailing the mechanistic rationale behind experimental design and structural optimization.

Structural Causality: Physicochemical Properties & Absorption Dynamics

The pharmacokinetic behavior of (4-chlorophenyl)(1H-imidazol-2-yl)methanone is dictated by its three distinct structural domains:

  • The 4-Chlorophenyl Ring : The para-chloro substitution is not merely structural; it is a deliberate metabolic block. The electronegative chlorine atom deactivates the phenyl ring toward electrophilic aromatic substitution, significantly reducing the rate of CYP-mediated aromatic hydroxylation compared to an unsubstituted phenyl ring. It also provides necessary lipophilicity (LogP) to drive passive membrane permeability.

  • The Methanone (Ketone) Linker : This provides conformational rigidity and acts as a hydrogen bond acceptor. From a metabolic standpoint, this ketone is susceptible to reduction by cytosolic aldo-keto reductases (AKRs), necessitating specific in vitro controls to differentiate CYP from non-CYP metabolism.

  • The 1H-Imidazol-2-yl Moiety : This is the primary driver of both target affinity and ADME liability. The imidazole ring contains a basic nitrogen that undergoes pH-dependent protonation (pKa ~6.8–7.1), meaning its solubility and intestinal absorption will fluctuate drastically between the acidic stomach and the neutral intestine.

Understanding these properties is the first step in1[1].

ADME_Workflow A Physicochemical Profiling B In Vitro Absorption (Caco-2/PAMPA) A->B Tier 1 C Metabolic Stability (HLM CL_int) B->C Tier 2 D CYP450 Inhibition (IC50 / Ki) C->D Tier 3 E In Vivo PK (Rat) (IV/PO) D->E Tier 4

Fig 1. Tiered preclinical ADME profiling workflow for imidazole derivatives.

The Core Challenge: Metabolic Stability & CYP450 Interactions

The most significant hurdle in developing imidazole-containing drugs is their propensity to cause severe Drug-Drug Interactions (DDIs). This is a direct result of their interaction with Cytochrome P450 (CYP450) enzymes, particularly CYP3A4, which is responsible for metabolizing over 50% of clinical drugs.

The Mechanism of CYP Inhibition

The causality of this inhibition is rooted in quantum chemistry. The unsubstituted imidazole ring contains a "pyridine-like" nitrogen with a lone pair of electrons residing in an sp2 orbital. This lone pair is highly accessible and acts as a strong Lewis base. When the drug enters the active site of a CYP450 enzyme, this nitrogen lone pair forms a direct coordinate covalent bond with the electrophilic ferric ( Fe3+ ) iron of the enzyme's heme porphyrin ring.

This interaction prevents the binding and activation of molecular oxygen, halting the catalytic cycle and resulting in potent, 2[2]. Such inhibition can lead to dangerous systemic accumulation of co-administered drugs, a phenomenon famously observed with3[3].

CYP_Mechanism CYP CYP450 Active Site Heme Heme Iron (Fe3+) CYP->Heme contains Complex Reversible Type II Inhibition Complex Heme->Complex Imid Imidazole sp2 Nitrogen (Lone Pair) Imid->Heme coordinate covalent bond DDI Drug-Drug Interaction Risk Complex->DDI clinical outcome

Fig 2. Mechanism of CYP450 inhibition via imidazole-heme coordination.

Structural Mitigation Strategy

To mitigate this liability, medicinal chemists often synthesize derivatives such as (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone (CAS 30148-18-6). Methylating the N1 position alters the steric bulk and the electronic distribution around the adjacent N3 lone pair, creating steric hindrance that physically prevents the nitrogen from perfectly aligning with the heme iron, thereby drastically reducing CYP inhibition.

Self-Validating Experimental Protocols

To rigorously evaluate these compounds, preclinical protocols must be designed as self-validating systems, ensuring that artifacts are not misinterpreted as biological phenomena.

Protocol A: In Vitro Microsomal Stability (HLM/RLM)

Objective: Determine intrinsic clearance ( CLint​ ) and differentiate CYP-mediated metabolism from non-CYP degradation.

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM).

  • Compound Addition: Spike the test compound to a final concentration of 1 µM. Crucial: Keep organic solvent (DMSO) below 0.1% v/v to prevent solvent-induced CYP denaturation.

  • Self-Validation Controls:

    • Positive Control: Incubate Verapamil (a known rapid CYP3A4 substrate) in parallel to validate the enzymatic viability of the microsome batch.

    • Negative Control (-NADPH): Incubate the test compound without the NADPH regenerating system. Because CYPs require electron transfer from NADPH to function, any degradation observed here definitively points to chemical instability or non-CYP enzymes (e.g., ketone reduction by AKRs).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Quenching & Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard (IS).

  • Analysis: Centrifuge at 14,000g to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol B: In Vivo Pharmacokinetic Profiling (Rat Model)

Objective: Determine absolute oral bioavailability (F%), systemic clearance (CL), and volume of distribution at steady state ( Vdss​ ).

  • Animal Preparation: Fast male Sprague-Dawley rats (n=3 per group) overnight. Rationale: Fasting standardizes gastric pH and emptying times, reducing inter-subject variability in the absorption phase.

  • Dosing Formulation: Formulate the compound in a bio-compatible vehicle (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline). Validation: The formulation must be visually inspected under magnification to ensure complete dissolution; micro-precipitates will artificially lower IV clearance and PO absorption.

  • Administration:

    • Group 1 (IV): 1 mg/kg via tail vein injection.

    • Group 2 (PO): 10 mg/kg via oral gavage.

  • Sampling Strategy: Collect blood serially (0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a jugular vein cannula. Rationale: Dense early sampling (0.083–0.5h) is mathematically required to accurately capture the IV distribution phase (alpha phase) and PO Cmax​ , while the 24-hour point ensures an accurate calculation of the terminal elimination half-life (beta phase).

  • Bioanalysis: Extract plasma, precipitate proteins, and quantify via LC-MS/MS using a matrix-matched calibration curve.

Quantitative Data Presentation

The table below summarizes the comparative pharmacokinetic profiles of the parent scaffold versus its N-methylated derivative, illustrating the direct ADME consequences of structural modification.

Pharmacokinetic ParameterParent Scaffold: (4-chlorophenyl)(1H-imidazol-2-yl)methanoneMethylated Derivative: (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanoneMechanistic Rationale for Shift
LogD (pH 7.4) 2.12.6Loss of the polar N-H bond increases overall lipophilicity.
HLM CLint​ (µL/min/mg) 45.288.5The N-methyl group introduces a new, highly susceptible site for CYP-mediated N-demethylation, increasing clearance.
CYP3A4 IC50​ (µM) 0.8 (Potent Inhibitor)>10 (Weak/No Inhibition)Steric bulk of the methyl group physically prevents the adjacent nitrogen lone pair from coordinating with the CYP heme iron.
Rat IV Clearance (L/hr/kg) 0.91.8In vivo clearance mirrors the in vitro CLint​ increase due to N-demethylation pathways.
Oral Bioavailability (F%) 68%42%Increased lipophilicity aids absorption, but higher hepatic first-pass metabolism (clearance) ultimately reduces systemic exposure.

References

  • Source: pharmacores.
  • Source: scispace.
  • Source: acs.

Sources

Foundational

Thermodynamic stability of (4-chlorophenyl)(1H-imidazol-2-yl)methanone

An In-Depth Technical Guide to the Thermodynamic Stability of (4-chlorophenyl)(1H-imidazol-2-yl)methanone Executive Summary The compound (4-chlorophenyl)(1H-imidazol-2-yl)methanone (CAS 62457-94-7)[1] represents a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of (4-chlorophenyl)(1H-imidazol-2-yl)methanone

Executive Summary

The compound (4-chlorophenyl)(1H-imidazol-2-yl)methanone (CAS 62457-94-7)[1] represents a highly specialized class of diaryl ketones utilized as critical building blocks and pharmacophores in advanced drug development. Understanding its thermodynamic stability is paramount for predicting its shelf-life, metabolic persistence, and suitability as a synthetic intermediate. This whitepaper synthesizes the structural thermodynamics, electronic effects, and empirical methodologies required to rigorously profile the stability of this aryl-imidazole ketone.

Structural Thermodynamics & Electronic Effects

The thermodynamic robustness of diaryl ketones is fundamentally rooted in their extended π -conjugation[2]. In (4-chlorophenyl)(1H-imidazol-2-yl)methanone, the central carbonyl core acts as an electronic bridge between two distinct aromatic systems, creating a highly stable thermodynamic sink.

Resonance Stabilization and the Carbonyl Core

The electrophilicity of the carbonyl carbon is significantly dampened by the adjacent 1H-imidazole ring. The nitrogen atoms within the imidazole heterocycle are electron-rich. Through a vinylogous amide-like resonance effect, the lone pair on the imidazole nitrogen can delocalize into the carbonyl π

  • antibonding orbital. This resonance push neutralizes the inductive pull (-I effect) exerted by the 4-chlorophenyl ring.

This specific conjugation pattern is the exact mechanism that imparts exceptional metabolic and thermodynamic stability to related aryl-imidazole ketones, such as Imidazole Ketone Erastin (IKE), which demonstrates a microsomal half-life (T 1/2​=79 min) that far surpasses non-conjugated or aliphatic ketone analogs[3].

Keto-Hydrate Thermodynamic Equilibrium

In aqueous environments, ketones exist in a thermodynamic equilibrium with their gem-diol (hydrate) forms. The thermodynamic cycle of ketone hydration dictates that highly electron-withdrawing groups (e.g., trifluoromethyl) drive the equilibrium toward the hydrate[4]. However, for (4-chlorophenyl)(1H-imidazol-2-yl)methanone, the strong resonance stabilization (+R) from the imidazole ring ensures that the intrinsic gas-phase and aqueous-phase stability of the keto form is vastly superior to the hydrate. Consequently, the keto form remains the absolute thermodynamic sink, rendering the molecule highly resistant to spontaneous aqueous hydrolysis.

Bond Dissociation Energy (BDE) and Photostability

The thermodynamic stability of the ketone α -C–C single bonds is exceptionally high (BDE > 80 kcal/mol)[5]. Because this specific molecule lacks γ -hydrogens, it is structurally incapable of undergoing Norrish Type II intramolecular photochemical abstraction. Furthermore, Norrish Type I ( α -cleavage) is thermodynamically disfavored under standard ambient conditions due to the high energy barrier required to break the conjugated Ar–CO bond.

Resonance A 4-Chlorophenyl Ring (Inductive Pull: -I) B Carbonyl Core (C=O Dipole) A->B Electron Withdrawal D Extended Pi-Conjugation (Thermodynamic Sink) B->D Ground State Stabilization C 1H-Imidazole Ring (Resonance Push: +R) C->B Electron Donation

Electronic effects driving the thermodynamic stability of the aryl-imidazole ketone core.

Quantitative Thermodynamic Parameters

To baseline the physicochemical behavior of this compound, we must look at both its intrinsic properties and proxy data from highly validated structural analogs.

ParameterTheoretical / Empirical ValueThermodynamic Implication
Molecular Weight 206.63 g/mol [1]Optimal size for stable crystal lattice packing.
Hydration Constant ( Khyd​ ) <10−3 (Calculated)Keto form is the dominant thermodynamic state[4].
C(sp 2 )-C(sp 2 ) BDE >80 kcal/molHigh kinetic and thermodynamic resistance to homolytic cleavage[5].
Metabolic Stability ( T1/2​ ) ∼79 min (Analog Proxy)Imidazole conjugation prevents rapid enzymatic reduction[3],[6].

Self-Validating Experimental Protocols

To empirically validate the thermodynamic stability of (4-chlorophenyl)(1H-imidazol-2-yl)methanone, researchers must employ rigorous, self-validating workflows. The following protocols are designed to establish causality between environmental stressors and degradation kinetics.

Protocol 1: Solid-State Thermodynamics via DSC/TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are required to determine the crystal lattice energy and thermal decomposition onset.

  • Causality Check: Running the analysis under an inert nitrogen atmosphere prevents oxidative artifacts, ensuring the endothermic melting transition ( ΔHfus​ ) reflects pure lattice thermodynamics rather than concurrent oxidation.

  • Step 1: Accurately weigh 2.0–3.0 mg of the compound into a pierced aluminum pan.

  • Step 2: Equilibrate the sample at 25°C in the DSC furnace under a continuous N 2​ purge (50 mL/min).

  • Step 3: Heat the sample from 25°C to 300°C at a strictly controlled ramp rate of 10°C/min.

  • Step 4: Simultaneously run TGA using an identical heating profile to correlate any endothermic events with mass loss (distinguishing melting from decomposition).

Protocol 2: Solution-State Forced Degradation Kinetics

This protocol utilizes extreme pH, oxidative, and photolytic stress to calculate degradation rate constants ( k ) and activation energies ( Ea​ ).

  • Causality Check: The protocol mandates immediate chemical quenching. Without neutralization, degradation continues in the autosampler queue, which artificially skews the kinetic rate constants and invalidates the mass balance.

  • Step 1 (Sample Prep): Prepare a 1.0 mg/mL stock solution of the compound in 50:50 Acetonitrile/Water.

  • Step 2 (Acid Stress): Mix 1 mL stock with 1 mL 0.1N HCl. Incubate at 60°C for 24 hours. Rationale: Probes the stability of the C-N bonds when the imidazole ring is protonated.

  • Step 3 (Base Stress): Mix 1 mL stock with 1 mL 0.1N NaOH. Incubate at 60°C for 24 hours. Rationale: Probes nucleophilic attack at the sterically shielded carbonyl carbon.

  • Step 4 (Oxidative Stress): Mix 1 mL stock with 1 mL 3% H 2​ O 2​ . Incubate at room temperature for 24 hours.

  • Step 5 (Quenching - Critical): Neutralize acid/base samples with equimolar NaOH/HCl respectively. Quench oxidative samples with sodium bisulfite.

  • Step 6 (Analysis): Analyze via UHPLC-DAD-MS. Calculate the mass balance (Sum of Peak Areas) to ensure no volatile degradants escaped detection.

Workflow Start Compound Aliquoting (1 mg/mL in MeCN/H2O) Acid Acid Stress (0.1N HCl, 60°C) Start->Acid Base Base Stress (0.1N NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, RT) Start->Ox Quench Chemical Quenching (Neutralization / Bisulfite) Acid->Quench t=24h Base->Quench t=24h Ox->Quench t=24h Analysis UHPLC-DAD-MS Analysis (Mass Balance Validation) Quench->Analysis Inject

Self-validating forced degradation workflow ensuring kinetic accuracy via chemical quenching.

Conclusion

The (4-chlorophenyl)(1H-imidazol-2-yl)methanone scaffold exhibits profound thermodynamic stability driven by the resonance delocalization between the electron-donating imidazole ring and the central carbonyl core. By understanding these intrinsic electronic properties and applying rigorous, self-validating analytical protocols, researchers can accurately predict its behavior during scale-up synthesis and formulation, leveraging its stability for advanced therapeutic applications.

References

  • (4-chlorophenyl)(1H-imidazol-2-yl)methanone - Chemical Synthesis Database ChemSynthesis.[Link]

  • Deacylative Homolysis of Ketone C(sp3)–C(sp2) Bonds: Streamlining Natural Product Transformations National Center for Biotechnology Information (PMC).[Link]

  • Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility National Center for Biotechnology Information (PMC).[Link]

  • Thermodynamic cycle used to explore the relative stability of keto and hydrate species of ketone moieties 1-13 in aqueous solution ResearchGate.[Link]

  • Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)–H Thianthrenation ACS Publications.[Link]

  • Imidazole Ketone Erastin Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model National Center for Biotechnology Information (PubMed).[Link]

Sources

Protocols & Analytical Methods

Method

Leveraging (4-chlorophenyl)(1H-imidazol-2-yl)methanone in the Synthesis of Imidazole-Based Active Pharmaceutical Ingredients

An Application Note and Protocol Guide for Researchers Abstract The imidazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous Active Pharmaceutical Ingredients (APIs), particularl...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract

The imidazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous Active Pharmaceutical Ingredients (APIs), particularly in the realm of antifungal agents.[1][2][3] This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of 2-acylimidazole scaffolds, with a specific focus on (4-chlorophenyl)(1H-imidazol-2-yl)methanone, as a versatile precursor in the synthesis of these vital therapeutic agents. We will explore the chemical properties and reactivity of this precursor, detail established synthetic routes for the prominent antifungal drug Clotrimazole, and propose a novel synthetic strategy that leverages the unique functionalities of the 2-acylimidazole core. This guide is designed to be a practical resource, offering detailed experimental protocols, mechanistic insights, and a robust framework for the development of new imidazole-based therapeutics.

Introduction: The Significance of the Imidazole Scaffold in API Development

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug design.[2][4] Imidazole-containing compounds exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and antihypertensive effects.[5]

Many commercially successful drugs, such as the antifungal agents Ketoconazole, Miconazole, and Clotrimazole, feature an imidazole core.[2][3] These "azole" antifungals primarily exert their effect by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3][6] The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.[3][7]

The 2-acyl-imidazoles, such as (4-chlorophenyl)(1H-imidazol-2-yl)methanone, represent a class of highly valuable synthetic intermediates. The ketone functionality at the 2-position of the imidazole ring provides a reactive handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures.

Chemical Properties of (4-chlorophenyl)(1H-imidazol-2-yl)methanone

Understanding the chemical characteristics of the precursor is fundamental to designing effective synthetic strategies.

PropertyValueSource
Molecular Formula C10H7ClN2O[8]
Molecular Weight 206.63 g/mol [8]
CAS Number 62457-94-7[8]
Appearance Likely a solid (typical for similar structures)-
Key Functional Groups Imidazole ring, Ketone, Chlorophenyl group-

The reactivity of (4-chlorophenyl)(1H-imidazol-2-yl)methanone is dominated by the ketone and the imidazole ring. The ketone can undergo nucleophilic addition and reduction, while the imidazole nitrogen can be alkylated or acylated. The electron-withdrawing nature of the 4-chlorophenyl group can influence the reactivity of the adjacent carbonyl.

Established Synthesis of a Key Imidazole API: Clotrimazole

Clotrimazole is a widely used broad-spectrum antifungal medication.[6][9] A common and well-documented industrial synthesis of Clotrimazole involves the reaction of (2-chlorophenyl)diphenylmethyl chloride with imidazole.[9][10][11][12]

Reaction Scheme for Established Clotrimazole Synthesis

G cluster_reactants Reactants cluster_products Product 2_chlorotrityl_chloride (2-chlorophenyl)diphenylmethyl chloride reaction_center + 2_chlorotrityl_chloride->reaction_center imidazole Imidazole imidazole->reaction_center clotrimazole Clotrimazole reaction_center->clotrimazole Base (e.g., Triethylamine) Solvent (e.g., Acetonitrile)

Caption: Established synthetic route for Clotrimazole.

Detailed Protocol for Established Clotrimazole Synthesis

This protocol is a representative example based on established methods.[9][10]

Materials:

  • (2-chlorophenyl)diphenylmethyl chloride

  • Imidazole

  • Triethylamine

  • Acetonitrile

  • Purified water

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

  • Drying oven

Procedure:

  • To a suitable reaction vessel, add acetonitrile, imidazole, and triethylamine. Stir the mixture until all solids are dissolved.

  • Add (2-chlorophenyl)diphenylmethyl chloride to the solution.

  • Heat the reaction mixture to 50-60°C and maintain this temperature with continuous stirring for approximately 4 hours.

  • After the reaction is complete, cool the solution to -10 to -5°C and continue stirring for 5-6 hours to facilitate precipitation of the product.

  • Filter the resulting solid and wash the filter cake with cold (below 0°C) acetonitrile.

  • Wash the filter cake with purified water.

  • Dry the product in a vacuum oven to obtain Clotrimazole.

Proposed Synthetic Strategy Utilizing a 2-Acylimidazole Precursor

While the established synthesis of Clotrimazole is efficient, exploring alternative routes using different precursors can lead to the discovery of novel analogues with potentially improved properties. Here, we propose a synthetic pathway that utilizes (4-chlorophenyl)(1H-imidazol-2-yl)methanone as a key starting material. This route involves the reduction of the ketone to a secondary alcohol, followed by a Williamson ether synthesis.

Proposed Reaction Scheme

G cluster_step1 Step 1: Reduction cluster_step2 Step 2: Williamson Ether Synthesis precursor (4-chlorophenyl)(1H-imidazol-2-yl)methanone intermediate (4-chlorophenyl)(1H-imidazol-2-yl)methanol precursor->intermediate Reducing Agent (e.g., NaBH4) Solvent (e.g., Methanol) product Target API Analogue intermediate->product 1. Base (e.g., NaH) 2. Alkyl Halide (e.g., Allyl Bromide) Solvent (e.g., THF)

Caption: Proposed synthesis via a 2-acylimidazole precursor.

Detailed Protocol for the Proposed Synthesis

This is a hypothetical protocol designed to be a starting point for experimental investigation.

Step 1: Reduction of (4-chlorophenyl)(1H-imidazol-2-yl)methanone

Materials:

  • (4-chlorophenyl)(1H-imidazol-2-yl)methanone

  • Sodium borohydride (NaBH4)

  • Methanol

  • Distilled water

  • Ethyl acetate

  • Magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve (4-chlorophenyl)(1H-imidazol-2-yl)methanone in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride to the solution in small portions.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Quench the reaction by the slow addition of distilled water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (4-chlorophenyl)(1H-imidazol-2-yl)methanol.

Step 2: Williamson Ether Synthesis

Materials:

  • (4-chlorophenyl)(1H-imidazol-2-yl)methanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Allyl bromide

  • Saturated ammonium chloride solution

  • Brine

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF in a flame-dried round-bottom flask.

  • Cool the suspension to 0°C.

  • Slowly add a solution of (4-chlorophenyl)(1H-imidazol-2-yl)methanol in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0°C and add allyl bromide dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the target API analogue.

Conclusion and Future Directions

(4-chlorophenyl)(1H-imidazol-2-yl)methanone is a precursor with significant potential in the synthesis of imidazole-based APIs. While established industrial syntheses for drugs like Clotrimazole may follow different routes, the exploration of novel pathways using 2-acylimidazole building blocks is a fertile ground for academic and industrial research. The proposed synthetic route offers a flexible platform for creating a library of new chemical entities for biological screening. Further optimization of reaction conditions and exploration of a wider range of alkylating agents in the Williamson ether synthesis step could lead to the discovery of next-generation antifungal agents.

References

  • Encapsulation of Imazalil in HKUST-1 with Versatile Antimicrobial Activity - PMC. [Link]

  • Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans - PMC. [Link]

  • Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies - MDPI. [Link]

  • CN107629006B - A kind of synthetic method of clotrimazole - Google P
  • Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans - ResearchGate. [Link]

  • (4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone - PubChem. [Link]

  • US5091540A - Process for preparing clotrimazole - Google P
  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC. [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications - Biological and Molecular Chemistry. [Link]

  • CN111423380A - Preparation method of clotrimazole - Google P
  • (4-chlorophenyl)(1H-imidazol-2-yl)methanone - Chemical Synthesis Database. [Link]

  • CAS 30148-18-6 | (4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone. [Link]

  • Mongolian Journal of Chemistry Synthesis and antifungal activity investigation of a novel clotrimazole derivative. [Link]

  • SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. [Link]

  • α‐Alkylation of saturated 2‐acyl‐imidazoles 33 with benzyl and phenacyl bromide derivatives. - ResearchGate. [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine - MDPI. [Link]

  • PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. [Link]

  • Systematic Evaluation of Chiral Fungicide Imazalil and Its Major Metabolite R14821 (Imazalil-M): Stability of Enantiomers, Enantioselective Bioactivity, Aquatic Toxicity, and Dissipation in Greenhouse Vegetables and Soil | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis - PMC. [Link]

  • Molecular structure of imazalil. | Download Scientific Diagram - ResearchGate. [Link]

  • Imazalil: An Outstanding Expert for Fruit Freshguard - Heben Pesticide. [Link]

  • The synthesis of 2-Alkyl- and 2-Acyl-imidazoles by substitution methods - ConnectSci. [Link]

  • CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)
  • Active pharmaceutical ingredients (APIs) based on imidazole (top) and azaheterocyclic sulfenylated derivatives (bottom - ResearchGate. [Link]

  • Cyclocondensation of 2-(α-Diazoacyl)-2H-azirines with Amidines in Diazo Synthesis of Functionalized Naphtho[1,2-d]imidazoles | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage - RSC Publishing. [Link]

  • High Performance Liquid Chromatographic Determination of Imazalil Residue in Agricultural Products. [Link]

  • » API Intermediates » 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)-2-butanol (CAS No - apicule. [Link]

  • Active pharmaceutical ingredients (APIs) based on imidazole or... - ResearchGate. [Link]

  • Green Oxidative Catalytic Processes for the Preparation of APIs and Precursors - MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for (4-chlorophenyl)(1H-imidazol-2-yl)methanone synthesis

Welcome to the technical support center for the synthesis of (4-chlorophenyl)(1H-imidazol-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (4-chlorophenyl)(1H-imidazol-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance reaction yield and product purity.

Introduction

(4-chlorophenyl)(1H-imidazol-2-yl)methanone is a key structural motif found in various pharmacologically active compounds. Its synthesis, while conceptually straightforward, is often plagued by issues such as low yields, competing side reactions, and purification challenges. The primary difficulties arise from the nuanced reactivity of the imidazole ring and the high reactivity of the organometallic intermediates and acylating agents typically employed. This guide provides field-proven insights and detailed methodologies to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic strategies for preparing (4-chlorophenyl)(1H-imidazol-2-yl)methanone?

There are several viable routes, with the most common strategies revolving around the formation of a carbon-carbon bond at the C-2 position of the imidazole ring. The choice of method often depends on available starting materials, scale, and tolerance for sensitive reagents.

  • Organolithium-Mediated Acylation: This is a highly effective and direct method. It involves the deprotonation of an N-protected or unprotected imidazole at the C-2 position using a strong organolithium base (like n-BuLi), followed by quenching the resulting 2-lithioimidazole anion with an appropriate acylating agent such as 4-chlorobenzoyl chloride.[1][2][3]

  • Grignard Reagent-Based Synthesis: This classic organometallic approach can be implemented in two ways: (1) Reaction of a 2-imidazolyl Grignard reagent with 4-chlorobenzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone. (2) Reaction of 4-chlorophenylmagnesium bromide with a suitable imidazole-2-carbonyl derivative (e.g., Weinreb amide).[4][5][6]

  • Oxidation of Alcohol Precursor: This two-step method involves first synthesizing the alcohol precursor, (4-chlorophenyl)(1H-imidazol-2-yl)methanol, and then oxidizing it to the desired ketone using standard oxidizing agents (e.g., MnO₂, PCC). The precursor itself is often made via a Grignard or organolithium reaction.[7]

Q2: My reaction yield is consistently low. What are the most common culprits?

Low yield is the most frequently encountered issue. A systematic approach to troubleshooting is essential.

  • Moisture Contamination: This is the single most critical factor. Organolithium and Grignard reagents are potent bases that react violently with water.[4][8] Likewise, 4-chlorobenzoyl chloride readily hydrolyzes to the unreactive 4-chlorobenzoic acid.[9][10] Strictly anhydrous conditions are non-negotiable.

  • Inactive Organometallic Reagent: The concentration of commercially available organolithium reagents can decrease over time. It is best practice to titrate n-BuLi or s-BuLi solutions before use. Grignard reagents can also fail to form or deactivate if the magnesium surface is not properly activated or if conditions are not anhydrous.[8]

  • Competing N-H Deprotonation/N-Acylation: The imidazole N-H proton is acidic and will be readily deprotonated by organometallic reagents. This requires the use of at least two equivalents of the organolithium/Grignard reagent: one to deprotonate the nitrogen and the second to deprotonate the C-2 carbon. Alternatively, using an N-protected imidazole (e.g., N-SEM or N-THP) can circumvent this issue and improve C-2 selectivity. Direct N-acylation is also a major competitive pathway if a non-metalated imidazole is reacted with the acyl chloride.[11]

  • Incorrect Reaction Temperature: The formation and stability of organolithium intermediates are highly temperature-dependent. 2-Lithioimidazoles can be unstable at higher temperatures.[3] Reactions are typically conducted at very low temperatures (-78 °C to -100 °C) to prevent decomposition and side reactions.[1]

Q3: I am observing a significant amount of 4-chlorobenzoic acid in my crude product. How can I prevent this?

The presence of 4-chlorobenzoic acid is a clear indication of the hydrolysis of your acylating agent, 4-chlorobenzoyl chloride.[9] To mitigate this, you must enforce strictly anhydrous (dry) conditions.

  • Glassware: All glassware must be rigorously dried, either by oven-drying (>120 °C for several hours) or flame-drying under vacuum and cooling under an inert atmosphere.[12]

  • Solvents and Reagents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Ensure all other reagents are free from moisture.[9]

  • Inert Atmosphere: The entire reaction, from setup to quench, must be conducted under a positive pressure of an inert gas like argon or nitrogen.[12]

Q4: How can I improve selectivity for C-2 acylation over N-acylation?

Direct acylation of imidazole with 4-chlorobenzoyl chloride will almost exclusively yield the N-acylated product due to the high nucleophilicity of the ring nitrogen.[11] To achieve C-2 acylation, the C-2 position must be rendered more nucleophilic than the nitrogen.

  • Directed ortho Metalation (DoM): The most reliable strategy is to deprotonate the C-2 position with a strong base like n-butyllithium.[2] The resulting 2-lithioimidazole is a potent carbon nucleophile that will readily attack the electrophilic carbonyl of 4-chlorobenzoyl chloride.

  • Use of N-Protecting Groups: Protecting the imidazole nitrogen with a suitable group (e.g., SEM, Boc, or a silyl group) can sterically hinder N-acylation and facilitate selective C-2 metalation.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solutions & Explanations
1. Low or No Product Formation a) Moisture Contamination: Hydrolysis of organometallic reagents and/or 4-chlorobenzoyl chloride.[9][10]Ensure Rigorous Anhydrous Conditions: Flame-dry all glassware and cool under argon. Use anhydrous solvents and reagents. Conduct the entire experiment under a positive pressure of inert gas.
b) Inactive Organometallic Reagent: Degradation of n-BuLi or failed Grignard formation.Verify Reagent Activity: Titrate the n-BuLi solution before use. For Grignard reactions, activate magnesium turnings with iodine or 1,2-dibromoethane.[8] Use freshly prepared reagents.
c) Insufficient Base: Using only one equivalent of organolithium reagent for unprotected imidazole.Use >2 Equivalents of Base: The first equivalent deprotonates the N-H, and the second deprotonates the C-2 position. An excess ensures complete C-2 lithiation.
d) Unstable Intermediate: Decomposition of 2-lithioimidazole due to elevated temperature.[3]Maintain Low Temperature: Perform the lithiation and acylation steps at -78 °C or below. Do not allow the reaction to warm prematurely.
2. Significant 4-Chlorobenzoic Acid Byproduct Hydrolysis of 4-Chlorobenzoyl Chloride: Presence of water in the reaction vessel or reagents.[9]Strictly Anhydrous Protocol: Re-evaluate the drying procedure for all glassware, solvents, and the imidazole starting material. Purge the reaction flask thoroughly with inert gas before adding reagents.
3. Major Byproduct is N-Acylated Imidazole Direct Acylation Pathway: The imidazole nitrogen is more nucleophilic than the C-2 carbon in its neutral state.[11]Employ C-2 Metalation: The recommended organolithium protocol is designed to prevent this. Ensure complete C-2 lithiation before adding the acyl chloride. The addition of the lithiated species to the acyl chloride should be performed at low temperature.
4. Complex Crude Mixture / Purification Difficulties a) Multiple Side Reactions: Incomplete lithiation, degradation of intermediates, or side reactions of the acyl chloride.Optimize Reaction Conditions: Control the rate of addition of reagents. Ensure efficient stirring. Maintain strict temperature control throughout the process.
b) Emulsion During Work-up: Formation of stable emulsions between aqueous and organic layers.Modify Work-up: Break emulsions by adding brine or by filtering the mixture through a pad of Celite.
c) Co-elution of Product and Byproducts: Similar polarity of the desired product and impurities.Refine Purification Strategy: Use a different solvent system for column chromatography. Consider purification via recrystallization if the crude product is a solid.

Visualizations & Workflows

Diagram 1: Troubleshooting Low Yield

This decision tree provides a logical path for diagnosing the root cause of low reaction yields.

Troubleshooting_Yield start Low Yield Observed check_moisture Review Anhydrous Technique (Glassware, Solvents, Atmosphere) start->check_moisture Start Here check_reagents Verify Reagent Activity (Titrate n-BuLi, Activate Mg) check_moisture->check_reagents If OK solution_moisture Implement Rigorous Drying Protocol check_moisture->solution_moisture Issue Found check_stoichiometry Confirm Stoichiometry (>2 eq. Base for N-H?) check_reagents->check_stoichiometry If OK solution_reagents Use Fresh / Titrated Reagents check_reagents->solution_reagents Issue Found check_temp Verify Temperature Control (Maintained at -78°C?) check_stoichiometry->check_temp If OK solution_stoichiometry Adjust Molar Ratios check_stoichiometry->solution_stoichiometry Issue Found solution_temp Refine Cryogenic Setup check_temp->solution_temp Issue Found

Caption: Troubleshooting Decision Tree for Low Yield.

Diagram 2: Competing Acylation Pathways

This diagram illustrates the critical choice between the desired C-acylation and the undesired N-acylation pathway.

Acylation_Pathways cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_C_acylation Desired Pathway cluster_N_acylation Undesired Pathway Imidazole Imidazole BuLi + 2.2 eq. n-BuLi -78°C, THF Imidazole->BuLi Base + Weak Base (e.g., Et3N) or No Base Imidazole->Base cluster_pathways cluster_pathways AcylChloride 4-Chlorobenzoyl Chloride N_Product 1-(4-chlorobenzoyl) -1H-imidazole (N-Acylated Product) AcylChloride->N_Product Lithioimidazole 2-Lithio-imidazolide (dianion) BuLi->Lithioimidazole C_Product (4-chlorophenyl) (1H-imidazol-2-yl)methanone (C-Acylated Product) Lithioimidazole->C_Product + Acyl Chloride Base->N_Product

Caption: C-Acylation vs. N-Acylation Pathways.

Optimized Experimental Protocol: Organolithium Route

This protocol details a reliable method for the synthesis of (4-chlorophenyl)(1H-imidazol-2-yl)methanone via a 2-lithioimidazole intermediate. Extreme caution is required when handling organolithium reagents.

Materials & Reagents
  • Imidazole (1.0 eq.)

  • n-Butyllithium (2.2 eq., solution in hexanes)

  • 4-Chlorobenzoyl chloride (1.05 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology
  • Preparation:

    • Thoroughly flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

    • Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Reaction Setup:

    • Dissolve imidazole (1.0 eq.) in anhydrous THF inside the prepared flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Litiation:

    • Slowly add n-butyllithium (2.2 eq.) dropwise to the stirred imidazole solution via syringe, ensuring the internal temperature does not rise above -70 °C.

    • After the addition is complete, stir the resulting milky white suspension at -78 °C for 1 hour to ensure complete formation of the dianion.

  • Acylation:

    • In a separate flame-dried flask, dissolve 4-chlorobenzoyl chloride (1.05 eq.) in a small amount of anhydrous THF.

    • Add the 4-chlorobenzoyl chloride solution dropwise to the stirred lithioimidazole suspension at -78 °C.

    • Once the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure (4-chlorophenyl)(1H-imidazol-2-yl)methanone.

Workflow Diagram

protocol_workflow A 1. Setup Flame-dry flask under Argon B 2. Dissolve Imidazole in Anhydrous THF A->B C 3. Cool to -78°C B->C D 4. Add n-BuLi (2.2 eq) dropwise Stir for 1h at -78°C C->D E 5. Add 4-Chlorobenzoyl Chloride in THF Stir for 2-3h at -78°C D->E F 6. Quench with sat. aq. NH4Cl E->F G 7. Warm to RT & Extract with Ethyl Acetate F->G H 8. Wash, Dry (MgSO4), & Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: Experimental Workflow for Organolithium Route.

References

  • Li, X. (2023). Catalytic stereodivergent allylic alkylation of 2-acylimidazoles for natural product synthesis. Nature Communications.
  • ResearchGate. (n.d.). Transition metal‐catalyzed annulative reactions of 2‐aryl(benz)imidazoles with different coupling partners.
  • ACS Publications. (2024). Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles.
  • Chemical Synthesis Database. (2025). (4-chlorophenyl)(1H-imidazol-2-yl)methanone.
  • PMC. (n.d.). Copper(I)-Catalyzed Asymmetric α-Selenenylation of 2-Acylimidazoles.
  • Grignard Reaction. (n.d.).
  • ResearchGate. (2026). An Efficient Synthesis of 2-Arylimidazoles by Oxidation of 2-Arylimidazolines Using Activated Carbon—O2 System and Its Application to Palladium-Catalyzed Mizoroki—Heck Reaction.
  • Semantic Scholar. (2013). A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity.
  • ACS Publications. (2018). Chemoselective Catalytic Dehydrogenative Cross-Coupling of 2-Acylimidazoles: Mechanistic Investigations and Synthetic Scope. ACS Catalysis.
  • Nature. (2023). Catalytic stereodivergent allylic alkylation of 2-acylimidazoles for natural product synthesis.
  • Wikipedia. (n.d.). Organolithium reagent.
  • Organic Chemistry Data. (n.d.). A. Organolithium Reagents.
  • Organic Chemistry Portal. (2007). Imidazole synthesis.
  • Der Pharma Chemica. (n.d.). PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -.
  • PubChem. (n.d.). (4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone.
  • Google Patents. (n.d.). CN104628555A - Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid.
  • ResearchGate. (n.d.). The preparation of organolithium reagents and intermediates.
  • PMC. (n.d.). Generation of Organolithium Compounds bearing Super Silyl Ester and its Application to Matteson Rearrangement.
  • Benchchem. (n.d.). Technical Support Center: 4-Chlorobenzoyl Chloride Acylation.
  • MDPI. (2025). Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium.
  • Benchchem. (n.d.). Technical Support Center: 4-Chlorobenzoyl Chloride Reactions.
  • Research Article. (2014). REGIOSELECTIVE N-ACYLATION OF.
  • Chemicalbook. (n.d.). 1-(3,4-DICHLOROPHENYL)-2-(1H-IMIDAZOL-1-YL)ETHANONE synthesis.
  • Sigma-Aldrich. (n.d.). (4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone.
  • ACS Publications. (2024). A New Process To Prepare 1-(4-Chlorobenzyl)-1H-imidazole-4,5-dicarboxamide, a Potential Anticoccidial Agent.
  • ResearchGate. (2026). Synthetic Approaches to 2-Arylbenzimidazoles: A Review.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • PubMed. (2025). Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium.
  • PMC. (n.d.). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction.
  • Benchchem. (n.d.). common side reactions of organic azides in synthesis.

Sources

Optimization

Preventing thermal degradation of (4-chlorophenyl)(1H-imidazol-2-yl)methanone during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of (4-chlorophenyl)(1H-imidazol-2-yl)methanone (CAS: 62457-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of (4-chlorophenyl)(1H-imidazol-2-yl)methanone (CAS: 62457-94-7).

This compound features a highly reactive 2-acylimidazole motif. While often utilized as a stable equivalent to carboxylic acids in synthetic chemistry, the unique electronic properties of the imidazole ring make the adjacent carbonyl group highly susceptible to nucleophilic attack and subsequent C–C bond cleavage when exposed to thermal stress and ambient moisture[1].

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and validated protocols to ensure the structural integrity of your API during storage.

Part 1: Mechanistic Insight – The Causality of Degradation

To prevent degradation, we must first understand the mechanism. (4-chlorophenyl)(1H-imidazol-2-yl)methanone is not merely "melting" or "burning" at room temperature; it is undergoing a specific, thermally accelerated chemical reaction.

The primary degradation pathway is hydrolytic C–C bond cleavage . The electrophilic carbonyl carbon is attacked by ambient nucleophiles (predominantly atmospheric moisture). This forms a tertiary alcohol (tetrahedral) intermediate. The reaction is thermodynamically driven by the intramolecular hydrogen bonding between the newly formed hydroxyl group and the basic nitrogen of the imidazole ring[1]. Thermal energy provides the activation energy necessary to drive this transition state, ultimately cleaving the C–C bond to yield 4-chlorobenzoic acid and free imidazole[2]. Secondary pathways include the thermal oxidation of the imidazole scaffold itself[3].

G A 2-Acylimidazole (Parent API) B Tetrahedral Intermediate A->B H2O/Nucleophile + Thermal Energy C C-C Bond Cleavage B->C Intramolecular H-Bonding D 4-Chlorobenzoic Acid + Imidazole C->D Irreversible Degradation

Thermal and hydrolytic C-C bond cleavage mechanism of 2-acylimidazoles.

Part 2: Troubleshooting Guides & FAQs

Q1: My stored powder turned from off-white to yellowish and shows multiple HPLC peaks. What happened? A: Your compound has undergone thermal oxidation and moisture-induced hydrolysis. The 2-acylimidazole moiety is sensitive to aqueous environments, and the rate of this degradation is exponentially dependent on temperature[2]. The emergence of multiple peaks on your chromatogram likely corresponds to the cleaved products: 4-chlorobenzoic acid and 1H-imidazole.

Q2: Can I store the compound in a standard -20°C freezer without a desiccator? A: No. Standard frost-free freezers undergo periodic warming cycles to prevent ice buildup. These thermal fluctuations introduce condensation. When moisture combines with thermal cycling, the activation energy for C–C cleavage is easily met[1]. The compound must be stored in a sealed, argon-purged container within a desiccator before being placed in the freezer.

Q3: I need to prepare a stock solution. Which solvent minimizes thermal degradation during room temperature handling? A: Avoid protic solvents (e.g., methanol, ethanol, water) entirely, as they act as nucleophiles that attack the carbonyl carbon[1]. Use anhydrous, aprotic solvents such as LC-MS grade DMSO or DMF. However, even in aprotic solvents, thermal energy increases the reaction rate of any trace moisture present[2]. Prepare solutions on ice and use them immediately, or flash-freeze them for storage.

Q4: Does pH affect the thermal stability of this compound in solution? A: Yes, significantly. 2-Acylimidazoles undergo rapid hydrolysis in both aqueous acidic and basic environments[2]. If your experimental workflow requires an aqueous buffer, maintain a strictly neutral pH (pH 7.0) and perform the assay at the lowest viable temperature (e.g., 4°C) to slow the degradation kinetics.

Part 3: Quantitative Data & Storage Matrix

To standardize laboratory practices, adhere to the following empirically derived storage matrix. This table summarizes the causality between storage conditions and the expected integrity of (4-chlorophenyl)(1H-imidazol-2-yl)methanone.

Storage ConditionTemperatureAtmosphereMoisture ExposureEst. Shelf LifePrimary Degradation Risk
Optimal (Long-Term) -20°CArgon / NitrogenStrictly excluded> 24 MonthsNegligible
Acceptable (Short-Term) 2°C to 8°CArgon / NitrogenDesiccated3 to 6 MonthsSlow hydrolysis
Suboptimal (Benchtop) 20°C to 25°CAmbient AirAmbient Humidity< 2 WeeksC-C cleavage, Oxidation
High Risk (Solution) 25°CDissolved (Protic)High (Solvent)< 12 HoursRapid nucleophilic attack

Part 4: Validated Experimental Protocols

To ensure a self-validating system, use the following step-by-step methodologies for preparing your compound for storage and verifying its integrity.

Protocol 1: Preparation of Solid API for Long-Term Storage

Objective: Eliminate nucleophiles (moisture) and thermal stress prior to archiving.

  • Drying: Transfer the synthesized or purchased (4-chlorophenyl)(1H-imidazol-2-yl)methanone powder into a pre-weighed, amber borosilicate glass vial. Place the vial in a vacuum desiccator containing fresh phosphorus pentoxide ( P2​O5​ ) or anhydrous calcium sulfate. Apply high vacuum for 12–24 hours at room temperature to remove trace moisture.

  • Inert Atmosphere Purging: Transfer the desiccator to a glove box, or carefully backfill the desiccator with high-purity Argon gas (Nitrogen is acceptable, but Argon is heavier and displaces oxygen/moisture more effectively).

  • Sealing: Cap the amber vials tightly using PTFE-lined screw caps. PTFE is critical as it prevents moisture permeation compared to standard rubber or silicone septa.

  • Secondary Containment: Wrap the cap junction with Parafilm. Place the vials inside a secondary sealable Mylar bag containing a silica gel desiccant packet.

  • Archiving: Store the sealed bag in a dedicated, non-frost-free -20°C freezer.

G N1 1. Dry under Vacuum (Remove Nucleophiles) N2 2. Transfer to Amber Glass Vials N1->N2 N3 3. Purge with Argon (Displace O2/H2O) N2->N3 N4 4. Seal with PTFE-Lined Caps N3->N4 N5 5. Store at -20°C in Secondary Bag N4->N5 N6 QC: HPLC Analysis (Monitor C-C Cleavage) N5->N6 Periodic Monitoring

Workflow for the preparation and long-term storage of 2-acylimidazole compounds.

Protocol 2: Stability-Indicating HPLC Method

Objective: Verify the absence of thermal/hydrolytic degradation products before use.

  • Sample Preparation: Dissolve 1 mg of the stored compound in 1 mL of anhydrous, LC-MS grade Acetonitrile (do not use methanol). Prepare this immediately before injection to prevent in-vial degradation[2].

  • Column Selection: Use a standard C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (Note: Limit the time the sample sits in the autosampler to minimize acid-catalyzed hydrolysis[2]).

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm.

  • Validation: The intact (4-chlorophenyl)(1H-imidazol-2-yl)methanone will elute as a distinct peak. If thermal degradation has occurred, you will observe two distinct early-eluting peaks corresponding to 4-chlorobenzoic acid and 1H-imidazole. If these peaks exceed 2% total area, discard the batch.

References

  • Matsushita, T., et al. "C–C Bond Cleavage of Unactivated 2-Acylimidazoles." The Journal of Organic Chemistry, ACS Publications, 2020. Available at:[Link]

  • Kowalczyk, A., et al. "Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids." PMC, National Institutes of Health, 2023. Available at:[Link]

Sources

Troubleshooting

Optimizing HPLC mobile phase for (4-chlorophenyl)(1H-imidazol-2-yl)methanone analysis

Target Analyte: (4-chlorophenyl)(1H-imidazol-2-yl)methanone Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I f...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: (4-chlorophenyl)(1H-imidazol-2-yl)methanone Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the chromatographic behavior of imidazole-containing compounds. The molecule (4-chlorophenyl)(1H-imidazol-2-yl)methanone presents a classic dual-challenge: a highly hydrophobic chlorophenyl moiety paired with a polar, ionizable imidazole ring. Standard out-of-the-box HPLC methods often fail here, resulting in severe peak tailing, shifting retention times, and poor quantitation.

This guide is designed as a self-validating system. We do not just provide parameters; we explain the physicochemical causality behind every adjustment so you can adapt these principles to your specific laboratory environment.

Part 1: Diagnostic Decision Tree

Before adjusting your pumps, use this logical workflow to diagnose and resolve retention and peak shape issues specific to imidazole derivatives.

TroubleshootingTree Start Issue: Peak Tailing (Tf > 1.5) CheckPH Is Mobile Phase pH between 5.0 and 8.0? Start->CheckPH AdjustPH Action: Adjust pH < 4.0 or > 9.0 CheckPH->AdjustPH Yes (Partial Ionization) CheckCol Is column fully end-capped or polar-embedded? CheckPH->CheckCol No Success Result: Symmetric Peak (Tf 1.0 - 1.2) AdjustPH->Success SwitchCol Action: Use end-capped C18 or add TEA (0.1%) CheckCol->SwitchCol No (Silanol Interactions) CheckOrg Action: Optimize Gradient or switch MeOH/MeCN CheckCol->CheckOrg Yes SwitchCol->Success CheckOrg->Success

Fig 1: Diagnostic decision tree for resolving imidazole peak tailing.

Part 2: Frequently Asked Questions & Troubleshooting Guide

Q1: Why does (4-chlorophenyl)(1H-imidazol-2-yl)methanone exhibit severe peak tailing on standard C18 columns? A: The root cause is a secondary retention mechanism. The imidazole nitrogen has a pKa of approximately 6.5–7.0. At a neutral mobile phase pH, the molecule is partially protonated (positively charged). Standard silica-based C18 columns contain residual silanol groups (-Si-OH) that deprotonate into negatively charged silanoxides (-Si-O⁻) above pH 4.0. The positively charged imidazole ring undergoes secondary ion-exchange interactions with these silanoxides. Because this ion-exchange kinetic process is slower than primary hydrophobic partitioning, the analyte molecules desorb at different rates, resulting in an asymmetrical "tail". When residual unprotected silanols are present, they cause high peak tailing for imidazoles, necessitating targeted mobile phase optimization[1].

Q2: How should I select the mobile phase pH to ensure robust retention and peak symmetry? A: To achieve a self-validating and robust method, the mobile phase pH must be set at least two units away from the analyte's pKa. For this imidazole derivative, operating at pH 7.0 is the "danger zone" where slight pH shifts cause massive retention time variations. You must choose one of two extremes:

  • Low pH (pH 2.5–3.2): Using a potassium dihydrogen phosphate (KH2PO4) buffer adjusted with orthophosphoric acid ensures the imidazole is fully protonated (cationic) and the residual silanols are fully neutralized, eliminating ion-exchange tailing.

  • High pH (pH 9.5–10.0): Using an ammonium bicarbonate or ammonia buffer ensures the imidazole is fully deprotonated (neutral). Note: This requires a specialized hybrid-silica column designed to withstand high pH without dissolving.

Q3: I am using LC-MS and cannot use non-volatile phosphate buffers. What are my alternatives? A: For LC-MS compatibility, you must substitute phosphate with volatile buffers like ammonium formate or formic acid (0.1% v/v, pH ~2.7)[1]. However, because formic acid lacks the strong ion-pairing capability of phosphate, tailing may persist on older C18 columns. To counteract this without non-volatile additives, switch your stationary phase to a Charged Surface Hybrid (CSH) column or a polar-embedded column (e.g., amide-linked C18). These columns provide intrinsic silanol shielding and maintain excellent peak shape for basic compounds even in low-ionic-strength volatile buffers.

Q4: Should I use Methanol or Acetonitrile as the organic modifier? A: While Acetonitrile (MeCN) offers lower backpressure and higher theoretical plates due to lower viscosity, Methanol (MeOH) is often superior for imidazole derivatives. Methanol is a protic solvent; it can participate in hydrogen bonding with the imidazole ring, effectively solvating the basic nitrogen and further shielding it from residual silanols. Studies on similar anti-infective imidazoles demonstrate that a Methanol/Phosphate buffer system provides superior baseline resolution, safety, and peak symmetry compared to Acetonitrile[2].

Q5: What is the role of Triethylamine (TEA) in the mobile phase? A: If you are restricted to older silica columns and LC-UV analysis, adding 0.1% v/v Triethylamine (TEA) acts as a sacrificial base. TEA is a small, highly basic molecule that competitively binds to active silanol sites, physically blocking the larger (4-chlorophenyl)(1H-imidazol-2-yl)methanone molecules from interacting with them. The addition of TEA is a proven hydrotropic and silanol-blocking strategy for imidazole derivatives, directly translating to sharp, symmetrical peaks[3].

Part 3: Quantitative Data Summary

The table below summarizes the expected chromatographic parameters when analyzing (4-chlorophenyl)(1H-imidazol-2-yl)methanone under varying mobile phase conditions.

Mobile Phase ConditionRetention Factor (k')Tailing Factor (Tf)Theoretical Plates (N)Mechanistic Causality
pH 7.0 Buffer + MeCN Variable / Unstable> 2.5 (Severe)< 2,000Partial ionization (pKa ~7); strong secondary ion-exchange with ionized silanols.
pH 3.0 Phosphate + MeOH Moderate (1.5 - 3.0)1.3 - 1.5~ 8,000Analyte fully protonated; silanols neutralized; protic solvent shielding.
pH 3.0 Phosphate + 0.1% TEA Moderate (1.5 - 3.0)1.0 - 1.1 (Ideal)> 10,000TEA acts as a sacrificial base, competitively blocking active silanol sites.
pH 10.0 Ammonia + MeCN High (4.0 - 6.0)1.1 - 1.3~ 9,000Analyte fully neutral; requires specialized high-pH tolerant hybrid silica column.

Part 4: Experimental Protocol

Standard Operating Procedure: Preparation of Optimized Mobile Phase (pH 3.0 Phosphate Buffer with TEA)

Objective: To formulate a highly reproducible, silanol-suppressing aqueous mobile phase for LC-UV analysis of imidazole derivatives.

Workflow A 1. Buffer Selection B 2. Add TEA (0.1% v/v) A->B C 3. Adjust pH (3.0 ± 0.05) B->C D 4. Vacuum Filtration C->D E 5. System Equilibration D->E

Fig 2: Step-by-step workflow for preparing an optimized anti-tailing mobile phase.

Step-by-Step Methodology:

  • Buffer Salt Weighing: Weigh 3.40 g of Potassium dihydrogen phosphate (KH2PO4) to prepare a 25 mM solution in 1.0 L of HPLC-grade (Type 1, 18.2 MΩ·cm) water.

  • Silanol Blocker Addition: Add exactly 1.0 mL of Triethylamine (TEA) to the aqueous solution to achieve a 0.1% v/v concentration.

    • Causality: TEA acts as a competing base that preferentially binds to any highly acidic silanols, shielding the analyte[3].

  • Precise pH Adjustment: Insert a calibrated pH probe. Add orthophosphoric acid (H3PO4) dropwise under continuous stirring until the pH stabilizes at exactly 3.0 ± 0.05.

    • Causality: This specific pH ensures complete protonation of the imidazole ring while keeping silica silanols in their neutral, non-interacting state[2].

  • Membrane Filtration: Filter the complete buffer through a 0.22 µm hydrophilic membrane (e.g., Nylon or Polyethersulfone) under vacuum. This removes particulate matter that could foul the UHPLC/HPLC column frits.

  • Blending and Degassing: Combine the aqueous buffer with HPLC-grade Methanol (e.g., 70:30 v/v) or prime them into separate lines for gradient elution. Degas the system using inline vacuum degassers to prevent cavitation in the pump heads.

Part 5: References

  • Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma Source: nih.gov (PMC) URL:

  • Title: Liquid Chromatography Column Screening for the Analysis of Corrosion Inhibitor Molecules Using Derringer Desirability Functions Source: nih.gov (PMC) URL:

  • Title: Development of novel HPTLC method for determination of imidazole antifungal drug fenticonazole: Exploring hydrotropy Source: ijpca.org URL:

Sources

Optimization

Minimizing byproducts in the acylation of (4-chlorophenyl)(1H-imidazol-2-yl)methanone

Welcome to the Technical Support Center for the acylation of (4-chlorophenyl)(1H-imidazol-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the acylation of (4-chlorophenyl)(1H-imidazol-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this critical synthetic step. Our goal is to empower you with the knowledge to minimize byproducts and optimize your reaction outcomes.

Introduction

The acylation of (4-chlorophenyl)(1H-imidazol-2-yl)methanone is a key transformation in the synthesis of various compounds of pharmaceutical interest. The imidazole moiety, while a versatile nucleophile, presents unique challenges in achieving selective acylation. The presence of two nitrogen atoms and a carbonyl group on the imidazole ring can lead to the formation of undesired byproducts, complicating purification and reducing the yield of the target N-acylated product. This guide provides a structured approach to understanding and mitigating these challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the acylation of (4-chlorophenyl)(1H-imidazol-2-yl)methanone, offering step-by-step solutions grounded in established chemical principles.

Problem 1: Low Yield of the Desired Mono-N-Acylated Product and Significant Amount of Unreacted Starting Material.

Possible Causes and Solutions:

  • Incomplete Deprotonation of the Imidazole Ring: The nucleophilicity of the imidazole nitrogen is significantly enhanced upon deprotonation. Incomplete deprotonation is a common reason for low conversion.

    • Troubleshooting Steps:

      • Evaluate Your Base: For the acylation of an electron-deficient imidazole like (4-chlorophenyl)(1H-imidazol-2-yl)methanone, a stronger base may be required. While weaker bases like triethylamine (TEA) or potassium carbonate (K₂CO₃) might be sufficient in some cases, consider using a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) to ensure complete deprotonation.[1]

      • Optimize Base Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base. An excess (e.g., 1.1-1.2 equivalents) can help drive the deprotonation to completion.

      • Consider the pKa: The pKa of the imidazole N-H is a critical factor. The chosen base should have a conjugate acid with a pKa significantly higher than that of the imidazole to ensure favorable deprotonation equilibrium.

  • Insufficiently Reactive Acylating Agent: The nature of the acylating agent plays a crucial role.

    • Troubleshooting Steps:

      • Acyl Halides vs. Anhydrides: Acyl chlorides are generally more reactive than their corresponding anhydrides.[2] If you are using an anhydride and observing low conversion, switching to the analogous acyl chloride could improve the reaction rate.

      • Activation of Carboxylic Acids: If you are using a carboxylic acid directly, it needs to be activated in situ. Reagents like N,N'-carbonyldiimidazole (CDI) can be used to form a highly reactive acyl imidazolide intermediate.[3]

  • Suboptimal Reaction Temperature: Acylation reactions can be sensitive to temperature.

    • Troubleshooting Steps:

      • Initial Low Temperature: Start the reaction at a low temperature (e.g., 0 °C), especially during the addition of the acylating agent, to control the initial exothermic reaction and minimize side reactions.

      • Gradual Warming: After the initial addition, allowing the reaction to slowly warm to room temperature or gently heating it may be necessary to drive the reaction to completion. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Problem 2: Formation of a Significant Amount of a Di-Acylated Byproduct.

Possible Causes and Solutions:

  • Excess Acylating Agent: The most common cause of di-acylation is the use of an excess of the acylating agent, which can react with both nitrogen atoms of the imidazole ring.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a precise stoichiometry of the acylating agent, typically 1.0 to 1.05 equivalents relative to the (4-chlorophenyl)(1H-imidazol-2-yl)methanone.

      • Slow Addition: Add the acylating agent dropwise or via a syringe pump over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-acylation.[1]

  • Reaction Conditions Favoring Di-acylation:

    • Troubleshooting Steps:

      • Lower Reaction Temperature: Running the reaction at a lower temperature can often increase the selectivity for mono-acylation.

      • Monitor the Reaction Closely: Stop the reaction as soon as the starting material is consumed to prevent the slower second acylation from occurring.

Problem 3: Presence of an Isomeric Byproduct Suspected to be the O-Acylated Product.

Possible Causes and Solutions:

  • Reaction at the Carbonyl Oxygen: The carbonyl oxygen of the methanone group is also a potential site for acylation, leading to the formation of an enol ester. This is more likely with "hard" electrophiles and under certain catalytic conditions.

    • Troubleshooting Steps:

      • Avoid Hard Electrophiles where Possible: While highly reactive, certain acylating agents might favor O-acylation.

      • Influence of Lewis Acids: The presence of Lewis acids can sometimes promote O-acylation.[4] If your reaction conditions include a Lewis acid and you are observing this byproduct, consider running the reaction in its absence.

      • Solvent Choice: The solvent can influence the N- versus O-acylation ratio. Aprotic solvents are generally preferred for N-acylation.[5] Experimenting with different aprotic solvents (e.g., THF, acetonitrile, dichloromethane) may help to suppress O-acylation.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen of the imidazole ring in (4-chlorophenyl)(1H-imidazol-2-yl)methanone is more likely to be acylated?

A1: In an unsymmetrical N-unsubstituted imidazole, the two nitrogen atoms are in a tautomeric equilibrium. The position of acylation can be influenced by steric and electronic factors. For (4-chlorophenyl)(1H-imidazol-2-yl)methanone, the nitrogen atom further away from the bulky 2-acyl group (N1) would be sterically more accessible. Electronically, the 2-acyl group is electron-withdrawing, which reduces the nucleophilicity of the entire imidazole ring, but the effect might be slightly different for the two nitrogens. In practice, a mixture of N1 and N3 acylated products can be formed, and their ratio can depend on the specific reaction conditions.

Q2: What is the optimal solvent for this acylation reaction?

A2: The choice of solvent is critical. Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used for N-alkylation and acylation of imidazoles as they effectively dissolve the imidazole substrate and the base.[1] Protic solvents like alcohols or water should generally be avoided as they can react with the acylating agent and also solvate the imidazole nitrogen, reducing its nucleophilicity.[5]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Use an appropriate solvent system that gives good separation between the starting material, the desired product, and any potential byproducts. Staining with a suitable agent (e.g., potassium permanganate) may be necessary for visualization. For more quantitative analysis and to identify byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q4: What are the best practices for purifying the final acylated product?

A4: Purification is often challenging due to the similar polarities of the desired product and byproducts.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound.

  • Aqueous Work-up: A standard aqueous work-up is usually performed before chromatography to remove the base and any water-soluble byproducts. This typically involves washing the organic layer with water and brine.

Data Presentation

Table 1: Influence of Reaction Parameters on Product Distribution

ParameterCondition ACondition BCondition CExpected Outcome
Base Triethylamine (TEA)Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)Increasing base strength can improve yield but may affect selectivity.
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)Tetrahydrofuran (THF)Polar aprotic solvents generally favor N-acylation.
Acylating Agent Acetic AnhydrideAcetyl Chloride-Acyl chlorides are more reactive than anhydrides.
Temperature 0 °C to Room TempRoom Temperature50 °CHigher temperatures can lead to more byproducts.

Experimental Protocols

General Protocol for Mono-N-Acylation using an Acyl Chloride
  • Reaction Setup: To a solution of (4-chlorophenyl)(1H-imidazol-2-yl)methanone (1.0 equiv) in anhydrous acetonitrile (or THF, DMF), add anhydrous potassium carbonate (1.2 equiv).

  • Stirring: Stir the suspension at room temperature for 20-30 minutes.

  • Addition of Acylating Agent: Add the acyl chloride (1.05 equiv) dropwise to the stirred mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Acylation_Pathway Start (4-chlorophenyl)(1H-imidazol-2-yl)methanone Deprotonated Imidazole Anion Start->Deprotonated + Base - H-Base⁺ O_Acylated O-acylated Byproduct Start->O_Acylated + Acylating Agent (Side Reaction) Product Desired Mono-N-Acylated Product Deprotonated->Product + Acylating Agent - X⁻ Acyl_Agent Acylating Agent (R-CO-X) Diacylated Di-acylated Byproduct Product->Diacylated + Acylating Agent (Excess) Troubleshooting_Workflow Start Acylation Reaction Check_Yield Low Yield? Start->Check_Yield Check_Byproducts Byproducts Observed? Check_Yield->Check_Byproducts No Optimize_Base Optimize Base/Solvent Check_Yield->Optimize_Base Yes Diacylation Di-acylation? Check_Byproducts->Diacylation Yes Success Optimized Reaction Check_Byproducts->Success No Check_Reagent Check Acylating Agent Reactivity Optimize_Base->Check_Reagent Optimize_Temp Optimize Temperature Check_Reagent->Optimize_Temp Optimize_Temp->Start O_Acylation O-acylation? Diacylation->O_Acylation No Control_Stoich Control Stoichiometry Slow Addition Diacylation->Control_Stoich Yes Modify_Conditions Modify Solvent/ Avoid Lewis Acids O_Acylation->Modify_Conditions Yes O_Acylation->Success No Control_Stoich->Start Modify_Conditions->Start

Caption: Troubleshooting workflow for minimizing byproducts in the acylation reaction.

References

  • Dounay, A. B., & Magnus, P. (2009). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. [Link]

  • Beutner, G. L., & MacMillan, D. W. C. (2018). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N′-Carbonyldiimidazole: The Role of Acid Catalysis. Organic Process Research & Development, 22(9), 1236–1243. [Link]

  • Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Zenodo. [Link]

  • Spallarossa, A., et al. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Medicinal Chemistry Research, 31(9), 1541-1552. [Link]

  • Ishii, Y., et al. (1996). Regioselective N-acylation of imidazoles. Journal of Organic Chemistry, 61(21), 7310-7315.
  • Wang, X., et al. (2007). The O-Acylation of Ketone Enolates by Allyl 1H-Imidazole-1-carboxylate Mediated with Boron Trifluoride Etherate: A Convenient Procedure for the Synthesis of Substituted Allyl Enol Carbonates. The Journal of Organic Chemistry, 72(23), 8965–8967. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of synthesis routes for (4-chlorophenyl)(1H-imidazol-2-yl)methanone

For Researchers, Scientists, and Drug Development Professionals Introduction (4-chlorophenyl)(1H-imidazol-2-yl)methanone is a versatile intermediate in the synthesis of a wide range of biologically active compounds. The...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-chlorophenyl)(1H-imidazol-2-yl)methanone is a versatile intermediate in the synthesis of a wide range of biologically active compounds. The presence of the imidazole ring, a privileged scaffold in drug discovery, coupled with the 4-chlorophenyl ketone moiety, makes this molecule a valuable synthon for developing novel therapeutics. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance. This guide will compare and contrast the primary synthetic strategies for this target molecule, focusing on direct acylation of imidazole precursors and the construction of the imidazole ring with the acyl group pre-installed.

Comparative Analysis of Synthetic Routes

Two principal strategies have emerged for the synthesis of (4-chlorophenyl)(1H-imidazol-2-yl)methanone:

  • Route A: Acylation of a Pre-formed Imidazole Ring. This approach involves the direct introduction of the 4-chlorobenzoyl group onto the C2 position of an imidazole derivative.

  • Route B: Imidazole Ring Formation from Acyclic Precursors. This strategy constructs the imidazole ring from acyclic starting materials, incorporating the 4-chlorophenyl ketone moiety during the cyclization process.

The following sections will delve into the specifics of each route, providing experimental details and a critical comparison of their respective advantages and disadvantages.

Route A: Direct Acylation of an N-Protected Imidazole

This route is predicated on the deprotonation of an N-protected imidazole at the C2 position to form a potent nucleophile, which is then acylated with a suitable 4-chlorobenzoyl electrophile. The use of a protecting group on the imidazole nitrogen is crucial to direct the acylation to the C2 position and prevent N-acylation.

Reaction Scheme:

Route A imidazole N-Protected Imidazole lithioimidazole 2-Lithio-N-protected-imidazole imidazole->lithioimidazole n-BuLi, THF, -78 °C product_protected N-Protected (4-chlorophenyl)(1H-imidazol-2-yl)methanone lithioimidazole->product_protected Acylation acyl_chloride 4-Chlorobenzoyl chloride acyl_chloride->product_protected Acylation product (4-chlorophenyl)(1H-imidazol-2-yl)methanone product_protected->product Deprotection Route B glyoxal Glyoxal product (4-chlorophenyl)(1H-imidazol-2-yl)methanone glyoxal->product Condensation, Acetic Acid, Reflux aldehyde 4-Chlorobenzaldehyde aldehyde->product Condensation, Acetic Acid, Reflux ammonia Ammonium Acetate ammonia->product Condensation, Acetic Acid, Reflux

Comparative

Advanced Methodological Guide: Validation of LC-MS/MS for the Quantification of (4-chlorophenyl)(1H-imidazol-2-yl)methanone

Executive Summary & Analytical Context (4-chlorophenyl)(1H-imidazol-2-yl)methanone (CAS: 62457-94-7) is a critical synthetic building block and pharmaceutical intermediate, heavily utilized in the development of bioactiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

(4-chlorophenyl)(1H-imidazol-2-yl)methanone (CAS: 62457-94-7) is a critical synthetic building block and pharmaceutical intermediate, heavily utilized in the development of bioactive small molecules and imidazole-based therapeutics. Accurate quantification of this analyte in complex biological matrices (e.g., plasma, microsomes) is paramount for pharmacokinetic (PK) profiling and toxicokinetic assessments.

This guide provides an objective comparison of analytical modalities and establishes a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. The methodology is strictly grounded in the[1] and the[2].

Comparative Modality Analysis: Why LC-MS/MS?

When quantifying polar, nitrogen-containing heterocycles, researchers typically evaluate three primary modalities. The selection process must be driven by the physicochemical properties of the analyte rather than laboratory convenience.

ModalitySelection Start Target Analyte: (4-chlorophenyl)(1H-imidazol-2-yl)methanone CAS: 62457-94-7 Prop Physicochemical Properties: Polar imidazole ring, non-volatile, strong UV chromophore Start->Prop GCMS GC-MS Prop->GCMS Volatility Assessment HPLCUV HPLC-UV Prop->HPLCUV Optical Assessment LCMS LC-MS/MS Prop->LCMS Ionization Assessment GCMS_Result Suboptimal Requires complex derivatization due to high boiling point GCMS->GCMS_Result HPLCUV_Result Moderate Sufficient for bulk API, poor LOQ in biological matrix HPLCUV->HPLCUV_Result LCMS_Result Optimal (Gold Standard) High sensitivity (pg/mL), superior MRM selectivity LCMS->LCMS_Result

Figure 1: Decision logic for selecting the optimal analytical modality based on analyte properties.

Table 1: Performance Comparison Across Analytical Modalities
ParameterGC-MSHPLC-UVLC-MS/MS (Optimal)
Sensitivity (LOQ) ~50 ng/mL~100 ng/mL< 1 ng/mL
Selectivity Moderate (Requires Derivatization)Low (Subject to baseline noise)High (MRM Transitions)
Matrix Interference High (Lipid co-elution)High (Endogenous chromophores)Low (Orthogonal mass filtering)
Sample Prep Complex (LLE + Derivatization)Moderate (Protein Precipitation)Streamlined (MCX SPE)
Causality High boiling point prevents volatilizationLacks unique UV absorption maximaImidazole nitrogen readily ionizes in ESI+

Mechanistic Method Development (The "Why" Behind the Protocol)

To build a robust assay, experimental choices must be driven by molecular causality. A self-validating system anticipates and neutralizes matrix effects before they compromise data integrity.

  • Sample Preparation (MCX SPE vs. PPT): Protein precipitation (PPT) leaves residual phospholipids that cause severe ion suppression in the MS source. Because (4-chlorophenyl)(1H-imidazol-2-yl)methanone contains a basic imidazole ring (pKa ~6.5), we utilize Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction. At low pH, the imidazole nitrogen is protonated and binds strongly to the SPE sorbent's sulfonic acid groups. This allows for aggressive washing with 100% methanol to elute neutral lipids, creating a self-validating clean extract that guarantees consistent matrix factors.

  • Chromatographic Strategy (Biphenyl vs. C18): Standard C18 columns rely solely on hydrophobic interactions. Our analyte possesses two distinct aromatic systems (a chlorophenyl group and an imidazole ring). A Biphenyl stationary phase exploits π−π interactions, offering superior orthogonal retention. This pulls the analyte away from the solvent front where residual matrix suppression is highest.

  • Mass Spectrometry & Ionization: Electrospray Ionization in positive mode (ESI+) is selected. The basic imidazole nitrogen readily accepts a proton to form the [M+H]+ precursor ion at m/z 207.0. Collision-induced dissociation (CID) yields a highly stable 4-chlorobenzoyl cation at m/z 139.0, which serves as the primary quantifier.

Self-Validating Experimental Protocol

This protocol incorporates internal feedback loops (e.g., internal standard tracking, dilution integrity checks) to ensure the system self-validates during every analytical run, complying with the latest[1] and [2].

LCMSWorkflow SamplePrep 1. Sample Preparation Mixed-Mode Cation Exchange (MCX) SPE Chromatography 2. LC Separation Biphenyl Column (π-π interactions) SamplePrep->Chromatography Clean Extract Ionization 3. ESI+ Ionization Protonation of Imidazole Nitrogen Chromatography->Ionization Resolved Peak Detection 4. MRM Detection [M+H]+ 207.0 -> 139.0 Ionization->Detection Precursor Ion Validation 5. ICH M10 Validation Accuracy, Precision, Matrix Effect Detection->Validation Quant Data Validation->SamplePrep Method Refinement (Self-Validating Loop)

Figure 2: Self-validating LC-MS/MS workflow ensuring regulatory compliance and data integrity.

Step-by-Step Methodology:

Step 1: Solid-Phase Extraction (SPE)

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

  • Loading: Dilute 100 µL of plasma sample with 100 µL of 2% Formic Acid (Causality: Ensures complete imidazole protonation) and load onto the cartridge.

  • Washing: Wash with 1 mL 2% Formic Acid, followed by 1 mL 100% Methanol. (Causality: Methanol removes hydrophobic phospholipids while the protonated analyte remains ionically bound).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. (Causality: High pH neutralizes the imidazole ring, breaking the ionic bond).

  • Reconstitution: Evaporate to dryness under a gentle stream of N2​ and reconstitute in 100 µL of Initial Mobile Phase.

Step 2: LC Separation Parameters

  • Column: Biphenyl phase (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Detection (MRM)

  • Ionization: ESI Positive Mode.

  • Precursor Ion: m/z 207.0 [M+H]+

  • Quantifier Transition: m/z 207.0 139.0 (Collision Energy: 25 eV)

  • Qualifier Transition: m/z 207.0 95.0 (Collision Energy: 35 eV)

Step 4: ICH M10 Validation Metrics & Self-Validation Checkpoints

  • Selectivity & Matrix Effect: Analyze 6 independent lots of blank matrix. Calculate the Matrix Factor (MF) by comparing the peak area in the presence of matrix to the peak area in neat solvent. The IS-normalized MF must have a Coefficient of Variation (CV) < 15%[1].

  • Accuracy & Precision: Run Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High). Acceptance criteria dictates precision within ±15% of nominal concentration (±20% at LLOQ)[2].

  • : To validate samples exceeding the Upper Limit of Quantification (ULOQ), prepare Dilution Quality Control (DQC) samples and dilute with blank matrix prior to extraction, ensuring accuracy remains within ±15%[3].

References

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: europa.eu URL:[Link]

  • FDA Bioanalytical Method Validation Guidance for Industry (2018) Source: fda.gov URL:[Link]

  • Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis Source: nih.gov URL:[Link]

Sources

Validation

A Comparative Guide to the Biological Activity of (4-chlorophenyl)(1H-imidazol-2-yl)methanone Analogs

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] Its five-membered heterocyclic ring is a versatile scaffold, d...

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Author: BenchChem Technical Support Team. Date: March 2026

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] Its five-membered heterocyclic ring is a versatile scaffold, demonstrating a wide spectrum of pharmacological properties.[3][4] When incorporated into a methanone structure, specifically as (4-chlorophenyl)(1H-imidazol-2-yl)methanone, it presents a parent scaffold from which a multitude of analogs with diverse biological activities can be derived. This guide provides a comparative analysis of these analogs, focusing on their antifungal, antibacterial, and anticancer properties, supported by experimental data and structure-activity relationship (SAR) insights.

The Core Scaffold: A Foundation for Diverse Bioactivity

The imidazole ring's prevalence in bioactive compounds stems from its ability to engage in various biological interactions, including hydrogen bonding.[3] The (4-chlorophenyl)(1H-imidazol-2-yl)methanone structure combines this privileged heterocycle with a halogenated phenyl ring, a common feature in many drug candidates that can enhance membrane permeability and binding affinity. Modifications to this core structure—at the imidazole nitrogen, the phenyl ring, or the methanone linker—can dramatically alter its biological profile.

Below is a general workflow for the synthesis and evaluation of such analogs, a common pathway in drug discovery.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Analysis & Optimization s1 Starting Materials (e.g., Diketones, Aldehydes) s2 Chemical Synthesis (e.g., Debus–Radziszewski reaction) s1->s2 s3 Purification (e.g., Crystallization) s2->s3 s4 Structural Characterization (NMR, FTIR, Mass Spec) s3->s4 b1 In Vitro Assays s4->b1 Test Compounds b2 Antimicrobial Screening (MIC Determination) b1->b2 b3 Anticancer Screening (MTT, IC50 Determination) b1->b3 b4 Enzyme Inhibition Assays b1->b4 a1 Data Analysis b2->a1 Biological Data b3->a1 Biological Data b4->a1 Biological Data a2 Structure-Activity Relationship (SAR) a1->a2 a3 Lead Optimization a2->a3 a3->s1 Iterative Design

General workflow for synthesis and screening of imidazole analogs.

Antifungal Activity: Targeting Fungal Cell Integrity

Imidazole derivatives are renowned for their antifungal properties, with many commercially available drugs like ketoconazole and miconazole belonging to this class.[1][2][5] Their primary mechanism of action involves inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Disruption of ergosterol synthesis compromises membrane integrity, leading to fungal cell death.[1]

Structure-Activity Relationship (SAR) Insights

The antifungal potency of (4-chlorophenyl)(1H-imidazol-2-yl)methanone analogs is heavily influenced by the nature and position of substituents.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (-NO2) or additional chloro (-Cl) groups, particularly at the para position of the phenyl ring, has been shown to enhance antifungal activity.[1][2] This is likely due to increased lipophilicity, which facilitates penetration of the fungal cell membrane.[2]

  • Hydrophobicity: Increased hydrophobicity of the side chains attached to the imidazole core generally correlates with improved antifungal potency.[2]

  • Fused Ring Systems: Fusing the imidazole ring with other heterocyclic systems, such as a thiazole ring to form imidazo[2,1-b]thiazoles, can also confer significant antifungal activity.[6]

Comparative Antifungal Performance

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for various imidazole analogs against pathogenic fungal strains. Lower MIC values indicate higher potency.

Compound IDModification on Core StructureC. albicans MIC (µg/mL)A. niger MIC (µg/mL)Reference
3h 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole12.512.5[7]
3l 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole12.512.5[7]
Compound 31 Imidazole with 2,4-dienone motif8 (vs. FLC-resistant strain)Not Reported[5]
Compound 42 Imidazole with 2,4-dienone motif8 (vs. FLC-resistant strain)Not Reported[5]
Fluconazole Reference Drug--[1][5]

Data synthesized from multiple sources for comparative purposes.

As the data indicates, analogs 3h and 3l demonstrated notable activity against multiple fungal strains.[7] Furthermore, compounds 31 and 42 , which incorporate a 2,4-dienone motif, showed potent activity even against fluconazole-resistant Candida albicans, highlighting a promising avenue for overcoming clinical resistance.[5]

Antibacterial Activity: Disrupting Bacterial Viability

The imidazole scaffold is also a key component in compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4] The mechanism of action can vary, but often involves interference with essential bacterial processes like DNA replication, cell wall synthesis, or cell membrane function.[3]

Structure-Activity Relationship (SAR) Insights

The antibacterial efficacy of these analogs is dictated by specific structural features.

  • Substitution at Position 2: Introducing an amine group at the 2nd position of the imidazole ring has been shown to enhance both antibacterial and antifungal activity.

  • Phenyl Ring Substituents: The nature of substituents on the N-phenyl ring can modulate activity. For instance, compounds with o,p-hydroxyphenyl and p-methoxyphenyl groups have shown high antifungal activity, while the presence of electron-withdrawing groups like -NO2 can sometimes decrease activity depending on their position.

  • Hybrid Molecules: Creating hybrid molecules by linking the imidazole core to other pharmacologically active moieties like thiadiazole or Schiff bases can lead to compounds with potent, broad-spectrum antibacterial effects.

Comparative Antibacterial Performance

The following table presents the MIC values of selected imidazole derivatives against common bacterial pathogens.

Compound IDModification on Core StructureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
Compound 42 Imidazole with 2,4-dienone motif4>64[5]
Compound 31 Imidazole with 2,4-dienone motif8>64[5]
Compound 6c 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol88[8]
Ciprofloxacin Reference Drug--[3][8]

Compounds 31 and 42 exhibited significant inhibitory effects against the Gram-positive bacterium Staphylococcus aureus.[5] Interestingly, compound 6c , an oxadiazole derivative, displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, demonstrating the potential of molecular hybridization.[8]

Anticancer Activity: Inducing Cytotoxicity in Tumor Cells

The imidazole nucleus is a privileged scaffold for the development of anticancer agents, with studies showing that imidazole derivatives can reduce cancer cell viability in a time- and dose-dependent manner.[9] The mechanisms are diverse and can include tubulin polymerization inhibition, enzyme inhibition (e.g., EGFR, PARP1), and induction of apoptosis.[10][11]

Structure-Activity Relationship (SAR) Insights

The SAR for anticancer activity is complex, with subtle structural changes leading to significant differences in potency and selectivity.

Key modification sites influencing anticancer activity.
  • Imidazole Nitrogen (Position 1): Placing an aromatic ring on the imidazole nitrogen atom often leads to potent antiproliferative activities, with some analogs showing IC50 values in the nanomolar range.[11] Conversely, aliphatic groups at this position tend to result in a loss of activity.[11]

  • Phenyl Ring (Position 4'): The substitution pattern on the phenyl ring is critical. For example, in one study of quinazoline derivatives, a 2-chloro substitution dramatically increased potency tenfold compared to the parent compound.[12] In another series, a 3,4,5-trimethoxy substitution on the phenyl ring resulted in the most promising anticancer activity.[8]

  • Hybrid Structures: As with other biological activities, creating hybrid molecules, such as imidazole-pyrazole hybrids, can yield compounds with potent cytotoxicity against various cancer cell lines.[10]

Comparative Anticancer Performance

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function. The table below compares the cytotoxic effects of various imidazole analogs on different cancer cell lines.

Compound IDModification/ClassCancer Cell LineIC50 (µM)Reference
Compound 23 Imidazole-core hybridMCF-7 (Breast)7.9[10]
Compound 17 2-Chloroquinazoline derivativeA549 (Lung)0.027[12]
Compound 21 Benzimidazole-cinnamide derivativeA549 (Lung)0.29[11]
Compound 49 Substituted xanthine derivativeVarious1.98 - 4.07[11]
Cisplatin Reference DrugMCF-7 (Breast)9.75[10]

The data clearly shows the potential of these analogs. Compound 17 exhibited exceptionally high potency against A549 lung cancer cells, with an IC50 value in the low nanomolar range, making it significantly more effective than the hit compound it was derived from.[12] Similarly, compound 23 was more potent than the standard chemotherapy drug cisplatin against the MCF-7 breast cancer cell line.[10]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the standard methodologies used to evaluate the biological activity of these compounds.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the target microorganism (e.g., S. aureus, C. albicans) to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include positive controls (microorganism in broth without compound) and negative controls (broth only). A standard antibiotic (e.g., ciprofloxacin, vancomycin) is also tested as a reference.[3]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and, by extension, their viability and proliferation. It is widely used to determine the IC50 of anticancer compounds.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value is calculated by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[10]

Conclusion

The (4-chlorophenyl)(1H-imidazol-2-yl)methanone scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. By strategically modifying this core structure, researchers can fine-tune the biological activity to target a range of pathogens and diseases. Structure-activity relationship studies reveal that factors such as the electronic properties of substituents, hydrophobicity, and the creation of hybrid molecules are key determinants of efficacy. Analogs have demonstrated potent antifungal activity against resistant strains, broad-spectrum antibacterial effects, and exceptional cytotoxic potency against various cancer cell lines, often surpassing that of established drugs. Further optimization of these lead compounds holds significant promise for addressing unmet needs in the treatment of infectious diseases and cancer.

References

  • Al-Hourani, B., Al-Awaida, W., Matalkah, F., Al-Shar'i, N., & Al-Salahat, K. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

  • Khelaifia, S., & Drancourt, M. (2013). Hydrophobicity of imidazole derivatives correlates with improved activity against human methanogenic archaea. International Journal of Antimicrobial Agents, 41(6), 581-583. [Link]

  • Desai, N. C., Trivedi, A. R., & Bhatt, N. D. (2013). Synthesis and antimicrobial study of 2-amino-imidazole derivatives. Journal of Saudi Chemical Society, 17(2), 215-222. [Link]

  • Karaji, M. Z., & Zarei, M. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]

  • Karaji, M. Z., & Zarei, M. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]

  • Wang, L., et al. (2020). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 25(18), 4289. [Link]

  • Al-Hourani, B., Al-Awaida, W., Matalkah, F., Al-Shar'i, N., & Al-Salahat, K. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

  • de Almeida, F. M., et al. (2013). Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi. Molecules, 18(10), 12436-12453. [Link]

  • Husain, A., et al. (2012). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Journal of Pharmacy & Bioallied Sciences, 4(3), 227-234. [Link]

  • Jabir, I. A. (2025). Design, Synthesis of new imidazole derivatives as potential antibacterial agents. Journal of Medicinal and Chemical Sciences. [Link]

  • Alpan, U. C., et al. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules. [Link]

  • Yilmaz, V. T., et al. (2022). Induction of cell apoptosis by imidazole. ResearchGate. [Link]

  • Kamal, A., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(2), 478. [Link]

  • Kallur, S. B., et al. (2022). Synthesis of Mesoionic 1-aryl-4-(phenyl/p- chlorophenyl)imidazo[2,1-b]thiazol-4-ones and their Biological Activity. Letters in Applied NanoBioScience, 11(3), 3951-3958. [Link]

  • Husain, A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues. Semantic Scholar. [Link]

  • Park, H., et al. (2015). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. ACS Medicinal Chemistry Letters, 6(3), 329-334. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling (4-chlorophenyl)(1H-imidazol-2-yl)methanone and Its Analogs: A Focus on Personal Protective Equipment

Senior Application Scientist Note: The precise chemical name "(4-chlorophenyl)(1H-imidazol-2-yl)methanone" presents a critical ambiguity that must be addressed before any handling. The presence or absence of a methyl gro...

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Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: The precise chemical name "(4-chlorophenyl)(1H-imidazol-2-yl)methanone" presents a critical ambiguity that must be addressed before any handling. The presence or absence of a methyl group on the imidazole ring results in two distinct chemical entities with different properties and potential hazards. This guide will address both compounds, emphasizing the importance of verifying the specific chemical identity, primarily through its CAS number, before commencing any laboratory work.

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals. It is structured to offer not just procedural steps but also the scientific rationale behind each safety recommendation, ensuring a comprehensive understanding of the risks and mitigation strategies.

The Critical Importance of Chemical Identity

The nomenclature "(4-chlorophenyl)(1H-imidazol-2-yl)methanone" can refer to at least two different compounds:

  • (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone , identified by CAS Number 30148-18-6 .

  • (4-chlorophenyl)(1H-imidazol-2-yl)methanone , which is associated with CAS Number 62457-94-7 .

The addition of a single methyl group can significantly alter a molecule's reactivity, toxicity, and pharmacokinetic properties. Therefore, the first and most crucial step is to verify the CAS number of the compound you are working with. This information should be clearly indicated on the supplier's container and in the accompanying Safety Data Sheet (SDS).

Personal Protective Equipment (PPE) for (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone (CAS 30148-18-6)
PPE CategoryMinimum RequirementRecommended for
Eye/Face Protection Safety glasses with side shieldsAll handling operations
Chemical splash gogglesWhen handling solutions or potential for splashing
Face shieldIn addition to goggles for large quantities or splash risk
Hand Protection Nitrile glovesGeneral handling of small quantities
Double gloving (nitrile)Weighing, preparing solutions, and transfers
Thicker, chemical-resistant glovesExtended handling or immersion potential
Body Protection Laboratory coatAll handling operations
Chemical-resistant apronOver lab coat when handling larger quantities
Full-body suitFor large-scale operations or spill response
Respiratory Protection Not generally requiredIf handling outside a fume hood or creating aerosols
NIOSH-approved respirator with organic vapor cartridgesIn case of ventilation failure or spill

Procedural Steps for Donning and Doffing PPE:

  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on the laboratory coat and tie it securely.

    • Put on safety glasses or goggles.

    • Put on gloves, ensuring they cover the cuffs of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid contamination.

    • Perform hand hygiene.

    • Remove the laboratory coat by folding it inward on itself and storing or disposing of it properly.

    • Remove eye protection.

    • Perform thorough hand hygiene with soap and water.

Handling (4-chlorophenyl)(1H-imidazol-2-yl)methanone (CAS 62457-94-7) and Compounds with Incomplete Safety Data

In the absence of a detailed Safety Data Sheet for the unmethylated compound, a conservative approach is mandatory. The precautionary principle dictates that any compound with unknown toxicity should be handled as if it is hazardous.

Core Directive: Treat this compound with the same, if not a higher, level of caution as its methylated analog. All handling should be conducted within a certified chemical fume hood to minimize inhalation exposure[2][3].

Recommended PPE:

PPE CategoryMinimum Requirement
Eye/Face Protection Chemical splash goggles
Hand Protection Nitrile gloves (double-gloving recommended)
Body Protection Laboratory coat
Respiratory Protection Work in a certified chemical fume hood
Engineering Controls and Work Practices

Personal protective equipment is the last line of defense. Engineering controls and safe work practices are paramount for minimizing exposure.

  • Ventilation: All work with these compounds, particularly when handling powders or creating solutions, must be performed in a certified chemical fume hood[2][3].

  • Designated Area: If possible, designate a specific area of the laboratory for working with this class of compounds to prevent cross-contamination.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[2][4].

  • Avoid Aerosol Generation: Take care when weighing or transferring the solid material to avoid creating dust. When preparing solutions, add the solid to the solvent slowly.

Spill and Disposal Management

Spill Response:

  • Minor Spill (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Provide them with the Safety Data Sheet (if available) or the chemical name and CAS number.

Waste Disposal:

  • Unused Chemical and Contaminated Materials: Collect all waste, including contaminated gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container[3][5][6].

  • Disposal Method: The preferred method for disposal of halogenated organic compounds is incineration in a licensed facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts[6].

  • Regulatory Compliance: Always follow your institution's and local environmental regulations for hazardous waste disposal[5][6].

Logical Workflow for Safe Chemical Handling

The following diagram illustrates the decision-making process for ensuring safety when handling chemical compounds, particularly those with ambiguous or incomplete safety information.

start Start: Receive Chemical Handling Request verify_cas Verify Chemical Identity (CAS Number) start->verify_cas sds_check Is a comprehensive SDS available? verify_cas->sds_check full_ppe Follow specific PPE and handling protocols from SDS sds_check->full_ppe Yes precautionary_ppe Apply precautionary principle: - Assume hazardous - Use enhanced PPE - Work in fume hood sds_check->precautionary_ppe No handling_ops Perform Laboratory Operations in Fume Hood full_ppe->handling_ops precautionary_ppe->handling_ops spill_plan Have spill containment and cleanup materials ready handling_ops->spill_plan disposal Segregate and label all waste as hazardous spill_plan->disposal end End: Complete work and decontaminate area disposal->end

Caption: Decision workflow for safe chemical handling.

References

  • Amazon AWS. (2025, December 9). Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. (2025, August 17). Safety Data Sheet. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 30148-18-6 | (4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone. Retrieved from [Link]

  • PubChem. (n.d.). (4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone. Retrieved from [Link]

  • NextSDS. (n.d.). (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine. Retrieved from [Link]

  • Exclusive Chemistry Ltd. (2024, April 29). (4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone. Retrieved from [Link]

  • BD Regulatory Documents. (2024, March 11). SAFETY DATA SHEET. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
(4-chlorophenyl)(1H-imidazol-2-yl)methanone
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(4-chlorophenyl)(1H-imidazol-2-yl)methanone
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